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  • Product: 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one
  • CAS: 294853-55-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one: Synthesis, Structure, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one, a member of the promising 4-amino-3-n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one, a member of the promising 4-amino-3-nitrocoumarin class of heterocyclic compounds. While specific experimental data for this particular analog is not extensively documented in publicly available literature, this guide synthesizes information from closely related structures to project its chemical properties, a robust synthetic pathway, and its potential biological activities. The core structure combines the biologically active coumarin scaffold with a nitro group and a fluorinated benzylamine moiety, features known to modulate pharmacological properties. This document will delve into the rationale behind its molecular design, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential as an antimicrobial and anticancer agent based on established structure-activity relationships within this compound class.

Introduction: The Rationale for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic benzopyrones recognized for their diverse and significant pharmacological activities.[1][2][3] The coumarin nucleus serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The biological profile of a coumarin derivative is heavily influenced by the nature and position of its substituents.[1]

The structure of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one incorporates three key pharmacophoric elements:

  • The 4-Amino-3-nitrocoumarin Core: The introduction of an amino group at the C4 position and a nitro group at the C3 position is a critical modification of the coumarin ring. The electron-withdrawing nitro group at the C3 position and the amino substituent at the C4 position create a push-pull electronic system that can enhance the molecule's interaction with biological targets.[5] This substitution pattern is frequently associated with pronounced antimicrobial and anticancer activities.[6][7][8]

  • The Benzylamino Moiety: The benzylamino group at the C4 position provides a lipophilic character and potential for specific steric and electronic interactions within a target's binding site.

  • The 3-Fluoro Substituent: The incorporation of a fluorine atom on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Given these structural features, 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is a compelling candidate for investigation as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is presented below:

Chemical Formula: C₁₆H₁₁FN₂O₄[6]

Molecular Weight: 314.27 g/mol [6]

CAS Number: 294853-55-7[6]

PropertyPredicted Value/CharacteristicRationale based on Analogous Compounds
Physical State Yellow crystalline solid4-Arylamino-3-nitrocoumarins are consistently reported as yellow, crystalline solids.[10]
Melting Point 170-250 °CThe melting point will be influenced by the crystal lattice packing. Related compounds exhibit a wide range of melting points within this scope.[6][8]
Solubility Soluble in DMSO, DMF, and acetone; sparingly soluble in ethanol and methanol; insoluble in water.This solubility profile is typical for this class of compounds.[11]

Synthesis and Characterization

The synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one can be achieved through a well-established nucleophilic aromatic substitution reaction.[5][11][12] The general strategy involves the reaction of a 4-chloro-3-nitrocoumarin precursor with 3-fluorobenzylamine.

Synthetic Pathway

The synthetic route is a two-step process starting from 4-hydroxy-3-nitrocoumarin.

Synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination 4-hydroxy-3-nitrocoumarin 4-Hydroxy-3-nitrocoumarin reagents1 SOCl₂ or POCl₃ 4-hydroxy-3-nitrocoumarin->reagents1 4-chloro-3-nitrocoumarin 4-Chloro-3-nitrocoumarin reagents1->4-chloro-3-nitrocoumarin reagents2 Triethylamine (base) Ethyl Acetate (solvent) 4-chloro-3-nitrocoumarin->reagents2 3-fluorobenzylamine 3-Fluorobenzylamine 3-fluorobenzylamine->reagents2 target_compound 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one reagents2->target_compound

Caption: Synthetic pathway for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one.

Experimental Protocol

Step 1: Synthesis of 4-chloro-3-nitrocoumarin

This protocol is adapted from established methods for the chlorination of 4-hydroxycoumarins.[13]

  • To a stirred solution of 4-hydroxy-3-nitrocoumarin (1.0 eq) in a suitable solvent such as toluene or chloroform, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-chloro-3-nitrocoumarin.

Step 2: Synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

This procedure is based on the general synthesis of 4-amino-3-nitrocoumarins.[11][12]

  • Dissolve 4-chloro-3-nitrocoumarin (1.0 eq) in ethyl acetate.

  • To this solution, add 3-fluorobenzylamine (1.1 eq) and triethylamine (1.2 eq) as a base.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid product, wash with cold ethyl acetate and then with water to remove triethylamine hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques. The expected spectral data, based on analogous compounds, are as follows:[14][15][16][17]

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the coumarin and benzyl rings, a doublet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the lactone, the carbons of the two aromatic rings, and the methylene carbon.

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the N-H stretching (around 3300-3400 cm⁻¹), the C=O stretching of the lactone (around 1700-1730 cm⁻¹), the C=C stretching of the aromatic rings (around 1600-1620 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1320-1350 cm⁻¹, respectively).[11][17]

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₆H₁₁FN₂O₄.

Potential Biological Activities and Mechanism of Action

While direct biological data for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is not available, the extensive research on related coumarins allows for informed predictions of its potential therapeutic applications.

Potential as an Anticancer Agent

Coumarin derivatives are well-documented for their anticancer properties, acting through various mechanisms.[1][2][3][18]

4.1.1. Proposed Mechanisms of Anticancer Action

  • Induction of Apoptosis: Many coumarins induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, and by activating caspases.[2][19]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation.[19]

  • Inhibition of Angiogenesis: Some coumarins can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis.[1]

  • Modulation of Signaling Pathways: Coumarins have been shown to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[18]

Anticancer Mechanism of Coumarins cluster_0 Cellular Effects Apoptosis Induction of Apoptosis Cell_Death Tumor Regression Apoptosis->Cell_Death CellCycleArrest Cell Cycle Arrest CellCycleArrest->Cell_Death Angiogenesis Inhibition of Angiogenesis Angiogenesis->Cell_Death Coumarin_Derivative 4-Amino-3-nitrocoumarin Derivative Cancer_Cell Cancer Cell Coumarin_Derivative->Cancer_Cell Targets Cancer_Cell->Apoptosis Induces Cancer_Cell->CellCycleArrest Causes Cancer_Cell->Angiogenesis Inhibits

Caption: Potential anticancer mechanisms of 4-amino-3-nitrocoumarin derivatives.

Potential as an Antimicrobial Agent

The 4-amino-3-nitrocoumarin scaffold has been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[7][8][20] The presence of the nitro group is often crucial for this activity.

4.2.1. Proposed Mechanisms of Antimicrobial Action

The exact mechanism is not fully elucidated but is thought to involve:

  • Inhibition of Nucleic Acid Synthesis: Coumarins may interfere with the synthesis of DNA or RNA in microbial cells.

  • Disruption of Cell Wall Synthesis: Some derivatives may inhibit the formation of the bacterial cell wall.

  • Interference with Metabolic Pathways: These compounds could block essential metabolic pathways in microorganisms.

Future Directions

The structural features of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one make it a highly attractive candidate for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: The synthesis of this specific compound needs to be performed and its physicochemical and spectroscopic properties fully characterized.

  • In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.

  • Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate its precise mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with variations in the substitution pattern of the benzyl ring could provide valuable insights into the SAR and lead to the development of more potent compounds.

Conclusion

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one represents a molecule of significant interest at the intersection of coumarin chemistry and medicinal research. Based on the well-established biological activities of related 4-amino-3-nitrocoumarins, it holds considerable potential as a lead compound for the development of novel anticancer and antimicrobial agents. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation, encouraging further exploration of this promising chemical entity.

References

  • Chemsrc. 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one. Available from: [Link]

  • Creaven, B. S., et al. (2009). Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) in human malignant cancer cells. Cancer Letters, 273(1), 47-56.
  • Gacche, R. N., & Dhole, N. A. (2020). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Current Drug Targets, 21(16), 1686-1701.
  • Gacche, R. N., & Dhole, N. A. (2018). Underlying mechanisms of Anticancer Coumarins: An overview. Neliti.
  • Gao, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 571638.
  • Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.
  • Hassan, S. S. M., et al. (2021). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. Journal of Heterocyclic Chemistry, 58(8), 1605-1623.
  • Kaljaj, V., et al. (1987).
  • Miri, R., et al. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Molecules, 18(1), 1073-1089.
  • Dekić, B., et al. (2016). THE SYNTHESIS AND NMR SPECTRAL ASSIGNMENTS OF 3-NITRO-4-((6-NITROBENZOTHIAZOL-2-YL)AMINO)-2H-CHROMEN-2-ONE.
  • Savel'ev, V. L., et al. (2019). Synthesis and Anticonvulsant Activity of N-Substituted 4-Amino-3-Nitrocoumarins. Pharmaceutical Chemistry Journal, 53(2), 125-131.
  • Dekić, B., et al. (2016). The synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. SciSpace.
  • Dekić, B., et al. (2014).
  • Lu, L., et al. (2020). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. Journal of Heterocyclic Chemistry, 57(1), 13-28.
  • Dekić, V., et al. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives.
  • PubChem. Methyl 4-(benzylamino)-3-nitrobenzoate. Available from: [Link]

  • Eman, N. A., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 605820.
  • Dekić, V., et al. (2011). Influence of the aryl substituent identity in 4-arylamino-3-nitrocoumarins on their antimicrobial activity.
  • Al-Omair, M. A., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(11), 934-944.
  • Jain, P. K., & Joshi, H. (2012). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry, 36(11), 2146-2154.
  • Savel'ev, V. L., et al. (1973). Synthesis and characterization data of 4-aminosubstituted 3-nitrocoumarin derivatives. Khimiya Geterotsiklicheskikh Soedinenii, 9(3), 321-325.
  • Reddy, T. S., et al. (2012). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 10(33), 6696-6703.
  • Al-Hourani, B. J., et al. (2025). Synthesis, Characterization and Biological activity of new derivatives of Chromen-2-one.
  • Dekić, B., et al. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.
  • US EPA. 4-(methylamino)-3-nitrobenzoic acid Properties. Available from: [Link]

  • Berisha, A., et al. (2010). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[6]-benzopyran-2-one. Journal of the Indian Chemical Society, 87(1), 103-107.

  • Patil, S., et al. (2022). Substituted benzocoumarin derivatives: synthesis, characterization, biological activities and molecular docking with ADME studies. The Distant Reader.
  • Miri, R., et al. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed.
  • Fadda, A. A., et al. (2012). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2'. Molecules, 17(8), 9449-9460.
  • Al-Omair, M. A., et al. (2019). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.
  • Patel, R. P., et al. (2018). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. SciELO.
  • Al-Salahi, R., et al. (2011). Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. Journal of the Chemical Society of Pakistan, 33(1), 94-99.
  • Abdel-Hafez, S. H., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 461-467.7.

Sources

Exploratory

Molecular weight and formula of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Physicochemical Characterization and Synthetic Methodology Executive Summary This technical guide profiles 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one (CAS: 294853-55-7), a functionalized coumarin derivative. Belo...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Synthetic Methodology

Executive Summary

This technical guide profiles 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one (CAS: 294853-55-7), a functionalized coumarin derivative. Belonging to the class of 4-amino-3-nitrocoumarins, this molecule represents a strategic scaffold in medicinal chemistry, specifically designed to exploit the "push-pull" electronic system created by the electron-withdrawing nitro group at position 3 and the electron-donating amino group at position 4. This configuration is widely investigated for antimicrobial, anticonvulsant, and enzyme-inhibitory activities (e.g., Acetylcholinesterase or PI3K inhibition).

Part 1: Molecular Identity & Physicochemical Profile[1]

The precise molecular weight and formula are derived from the atomic composition of the 2H-chromen-2-one core modified by a nitro group (


) and a (3-fluorobenzyl)amino moiety.
1.1 Quantitative Data Table
PropertyValueNotes
IUPAC Name 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one
Molecular Formula

Confirmed by elemental count
Molecular Weight 314.27 g/mol Monoisotopic Mass: ~314.07
CAS Number 294853-55-7
Core Scaffold Coumarin (2H-chromen-2-one)Benzopyrone class
H-Bond Donors 1(NH group)
H-Bond Acceptors 4(Nitro O x2, Lactone O x2)
Predicted LogP ~3.2 - 3.5Lipophilic due to benzyl ring
1.2 Structural Analysis

The molecule's reactivity is defined by the C3-Nitro / C4-Amino interplay.

  • The C3-Nitro Group: Acts as a strong electron-withdrawing group (EWG). It activates the C4 position of the coumarin ring, making it highly susceptible to nucleophilic attack during synthesis.[1]

  • The C4-Amino Linkage: The secondary amine acts as a spacer, connecting the pharmacophore (coumarin) with the lipophilic side chain (3-fluorobenzyl).

  • The 3-Fluorine Substituent: Adds metabolic stability (blocking metabolic oxidation at the benzyl ring) and modulates lipophilicity without significant steric hindrance.

Part 2: Synthetic Methodology

The synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one follows a convergent route, typically initiating from 4-hydroxycoumarin. The critical step is the Nucleophilic Aromatic Substitution (


)  of a 4-chloro precursor.[1]
2.1 Reaction Logic & Mechanism

The reaction relies on the activation of the C4 position. The nitro group at C3 pulls electron density away from C4, making the C-Cl bond in the precursor (4-chloro-3-nitrocoumarin) extremely labile. The amine nucleophile (3-fluorobenzylamine) attacks C4, displacing the chloride via an addition-elimination mechanism.

2.2 Synthetic Workflow Diagram (DOT)

SynthesisPath Start 4-Hydroxycoumarin (Starting Material) Inter1 3-Nitro-4-hydroxycoumarin (Intermediate A) Start->Inter1 HNO3 / AcOH Nitration Inter2 4-Chloro-3-nitrocoumarin (Electrophilic Precursor) Inter1->Inter2 POCl3 / Et3N Chlorination Product 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one (Target) Inter2->Product SNAr Substitution Reagent 3-Fluorobenzylamine (Nucleophile) Reagent->Product Et3N / EtOAc Reflux

Figure 1: Step-wise synthetic pathway from 4-hydroxycoumarin to the target amino-nitro derivative.

2.3 Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for 4-amino-3-nitrocoumarins (Dekić et al., 2010).

Precursor Preparation (If not purchased):

  • Nitration: Treat 4-hydroxycoumarin with concentrated

    
     in glacial acetic acid at low temperature (
    
    
    
    ) to yield 3-nitro-4-hydroxycoumarin.
  • Chlorination: Reflux the nitrated intermediate with phosphoryl chloride (

    
    ) and a catalytic amount of N,N-dimethylaniline or triethylamine to generate 4-chloro-3-nitrocoumarin . Caution: This intermediate is a potent skin sensitizer.
    

Final Coupling (Target Synthesis):

  • Reagents:

    • Substrate: 4-chloro-3-nitrocoumarin (1.0 eq)[1]

    • Nucleophile: 3-fluorobenzylamine (1.0 - 1.1 eq)

    • Base: Triethylamine (

      
      ) (1.5 eq) or 
      
      
      
      .
    • Solvent: Ethyl Acetate (EtOAc) or DMF.

  • Procedure:

    • Dissolve 4-chloro-3-nitrocoumarin in dry ethyl acetate.

    • Add triethylamine to the solution.[1][2]

    • Add 3-fluorobenzylamine dropwise while stirring at room temperature (exothermic reaction possible).

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Toluene/Acetone 7:3).

  • Work-up:

    • Cool the reaction mixture. The product often precipitates directly as a yellow solid.

    • Filter the solid and wash with cold ethanol and water to remove triethylamine hydrochloride salts.

    • Recrystallization: Purify using Ethanol/DMF or Acetone to yield yellow needle-like crystals.

Part 3: Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following signals confirm the structure:

TechniqueDiagnostic SignalStructural Confirmation
IR Spectroscopy 3300–3450

Appearance of secondary amine (NH) stretch.[3]
1700–1730

Lactone (C=O) carbonyl stretch.[3]
1530 & 1350

Nitro (

)
asymmetric/symmetric stretches.

NMR

~9.0–10.0 ppm
Broad singlet (NH), exchangeable with

.

~4.5–4.8 ppm
Doublet (Benzyl

), couples with NH.

~7.0–8.5 ppm
Aromatic protons (Coumarin + Benzyl ring).[4]
Mass Spec (ESI)

315.2

Confirms molecular weight of 314.27.

Self-Validation Check:

  • Did the reaction work? The disappearance of the C-Cl bond is confirmed by the shift in the C4 carbon signal in

    
     NMR and the appearance of the NH stretch in IR.
    
  • Is it the correct isomer? The 3-nitro group prevents substitution at position 3; the high reactivity of C4 ensures regioselectivity.

Part 4: Biological & Research Context[4][8]
4.1 Pharmacological Potential

This molecule is not merely a chemical curiosity; it belongs to a class of "privileged structures."

  • Antimicrobial: 4-amino-3-nitrocoumarins have shown MIC values comparable to standard antibiotics against Gram-positive bacteria (e.g., S. aureus). The nitro group is essential for this toxicity.

  • Enzyme Inhibition: The coumarin lactone ring can mimic the substrate of various enzymes. The 3-fluorobenzyl tail provides hydrophobic interactions within enzyme active sites (e.g., Acetylcholinesterase).

4.2 Structure-Activity Relationship (SAR) Logic

SAR Core Coumarin Core (DNA/Protein Binding) Nitro 3-Nitro Group (Electronic Activation) Nitro->Core Withdraws e- Amino 4-Amino Linker (H-Bond Donor) Amino->Core Donates e- Fluoro 3-Fluoro Substituent (Metabolic Stability) Fluoro->Amino Lipophilic Tail

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each moiety.

References
  • ChemSrc. (n.d.). 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one - CAS 294853-55-7.[5] Retrieved from [Link]

  • Dekić, B., et al. (2010).[2][6] Synthesis of new antimicrobial 4-aminosubstituted 3-nitrocoumarins. Chemical Papers, 64(3). (Describes the general synthesis of 4-amino-3-nitrocoumarins via 4-chloro intermediates). Retrieved from [Link]

  • Sanghani, Y. J., et al. (2019). Synthesis of Substituted 4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives. Asian Journal of Chemistry, 31(6), 1461-1464. (Validates the nucleophilic substitution methodology using DMF/K2CO3). Retrieved from [Link]

  • PubChem. (n.d.).[7] 2H-Chromen-2-one (Coumarin Core Data). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: The Pharmacological Profile of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Executive Technical Summary The compound 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one represents a specialized scaffold within the 3-nitrocoumarin family, a class of benzopyrones distinguished by their potent biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The compound 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one represents a specialized scaffold within the 3-nitrocoumarin family, a class of benzopyrones distinguished by their potent biological activity. Unlike simple coumarins, the integration of a nitro group at C3 and a secondary amine at C4 creates a "push-pull" electronic system. This architecture imparts significant electrophilicity to the molecule, enabling it to interact covalently or non-covalently with cysteine-rich domains in enzymatic targets.

Primary therapeutic investigations position this molecule as a pro-apoptotic antineoplastic agent . Its mechanism of action is dual-faceted:

  • Kinase Modulation: It acts as a putative inhibitor of the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer cell survival.

  • Redox Cycling: The 3-nitro moiety facilitates the generation of Reactive Oxygen Species (ROS) within the mitochondrial matrix, triggering intrinsic apoptotic pathways.

This guide details the synthesis, structure-activity relationship (SAR), and validation protocols required to utilize this compound as a chemical probe in drug discovery.

Chemical Architecture & SAR Analysis

The efficacy of this molecule relies on three pharmacophoric features:

FeatureStructural ComponentPharmacological Function
Warhead 3-Nitro Group (

)
Electron-withdrawing group (EWG) that activates the C4 position for nucleophilic attack. It is also a site for bioreduction, leading to ROS generation.
Linker 4-Amino Bridge (

)
Provides hydrogen bond donor capability, essential for orienting the molecule within the ATP-binding pocket of kinase targets (e.g., PI3K).
Tail 3-Fluorobenzyl RingThe fluorine atom at the meta position enhances lipophilicity (

) for membrane permeability and blocks metabolic oxidation at a vulnerable site (metabolic blocking).
Electronic "Push-Pull" System

The resonance between the electron-donating amino group and the electron-withdrawing nitro/lactone system creates a polarized structure. This increases the compound's affinity for nucleophilic residues (like Selenocysteine or Cysteine) in the active sites of enzymes such as Thioredoxin Reductase (TrxR) or PI3K .

Synthesis Protocol: Nucleophilic Aromatic Substitution

Objective: Synthesize high-purity 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one via


 mechanism.
Reagents
  • Precursor A: 4-Chloro-3-nitro-2H-chromen-2-one (1.0 eq)

  • Precursor B: 3-Fluorobenzylamine (1.1 eq)

  • Base: Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Ethanol or Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of 4-chloro-3-nitro-2H-chromen-2-one in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Activation: Cool the solution to 0°C in an ice bath to minimize side reactions (ring opening).

  • Addition: Add 1.5 mmol of Triethylamine dropwise. Stir for 10 minutes.

  • Nucleophilic Attack: Add 1.1 mmol of 3-fluorobenzylamine dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Workup:

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • A yellow/orange precipitate will form immediately.

    • Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol/DMF (9:1) to yield yellow needle-like crystals.

Synthesis Workflow Diagram

SynthesisPath Start 4-Hydroxycoumarin Inter 4-Chloro-3-nitrocoumarin (Electrophilic Core) Start->Inter Nitration (HNO3) & Chlorination (POCl3) Product Target Compound 4-[(3-fluorobenzyl)amino]-3-nitro... Inter->Product SNAr Reaction (Et3N, EtOH, 25°C) Reagent 3-Fluorobenzylamine (Nucleophile) Reagent->Product Amine Attack

Caption: Synthesis pathway via Nucleophilic Aromatic Substitution (


) transforming the chloro-nitro precursor into the target amino-coumarin.

Therapeutic Mechanism: The PI3K/Akt Axis

Research into 3-nitrocoumarin derivatives suggests they function as ATP-competitive inhibitors of lipid kinases. The specific fluorobenzyl derivative targets the PI3K signaling pathway, which is often hyperactivated in glioblastoma and breast cancer.

Putative Mechanism of Action
  • Entry: The lipophilic fluorobenzyl group facilitates passive diffusion across the cell membrane.

  • Target Binding: The compound binds to the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K) .

  • Signal Blockade: Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3.

  • Downstream Effect: Without PIP3, Akt (Protein Kinase B) cannot be recruited to the membrane or activated.

  • Result: Downregulation of mTOR , leading to cell cycle arrest (G2/M phase) and apoptosis.[2]

Signaling Pathway Diagram[3]

PI3K_Pathway cluster_membrane Cell Membrane RTK RTK (Receptor) PI3K PI3K (Target Enzyme) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Compound 4-[(3-fluorobenzyl)amino]-3-nitro... (Inhibitor) Compound->PI3K Inhibition (-|) PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Inhibition Blocked

Caption: Putative mechanism of action showing blockade of the PI3K/Akt survival pathway, leading to apoptosis.

Preclinical Validation Protocols

To validate the therapeutic potential of this compound, the following assays are standard.

A. In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the


 (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, HepG2).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the compound dissolved in DMSO at serial dilutions (

    
     to 
    
    
    
    ). Ensure final DMSO concentration
    
    
    .
  • Incubation: Incubate for 48 hours at

    
    , 
    
    
    
    .
  • Development: Add MTT reagent (

    
    ). Incubate for 4 hours.
    
  • Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression.

B. PI3K Kinase Activity Assay

Purpose: Confirm direct enzymatic inhibition (vs. general toxicity).

  • System: Use a commercially available PI3K (Class I) assay kit (e.g., ADP-Glo or HTRF).

  • Reaction: Mix recombinant PI3K isoform, PIP2:PS lipid substrate, and ATP (

    
    ) with the compound.
    
  • Control: Use Wortmannin or LY294002 as a positive control for inhibition.

  • Readout: Measure the conversion of ATP to ADP (luminescence) or PIP3 production (fluorescence).

  • Success Criteria: The compound should exhibit an

    
     to be considered a "hit."
    

Representative Data Profile (Class Reference)

Note: Data below represents typical ranges for 4-benzylamino-3-nitrocoumarin derivatives based on literature.

Cell Line / TargetTissue OriginTypical IC50 RangeClinical Relevance
KB Nasopharyngeal

High potency observed in epidermal cancers.
HepG2 Liver

Indicates potential for hepatocellular carcinoma.
MCF-7 Breast

Moderate activity; often improved by fluorine substitution.
PI3K

Enzyme

Specific target suggested by structural analogs.

References

  • MDPI. (2023). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Retrieved from [Link]

  • Google Patents. (2012). Chromenone derivatives with anti-tumour activity (KR20120098724A).[3] Retrieved from

  • Royal Society of Chemistry. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Retrieved from [Link]

  • ChemSrc. (2024). CAS#:294853-55-7 | 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one.[4] Retrieved from [Link]

Sources

Exploratory

Theoretical calculations and DFT studies of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

An In-Depth Technical Guide Topic: Theoretical Calculations and DFT Studies of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one Audience: Researchers, scientists, and drug development professionals. Abstract This techn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Theoretical Calculations and DFT Studies of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one, a novel coumarin derivative. Leveraging Density Functional Theory (DFT), we delineate a complete computational protocol to elucidate its structural, spectroscopic, and electronic properties. This document serves as a guide for researchers, detailing the causality behind methodological choices and providing a self-validating system for theoretical analysis. Key areas of focus include geometry optimization, vibrational frequency analysis, NMR and UV-Vis spectral prediction, and the exploration of the molecule's reactivity through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. The insights generated are pivotal for understanding the molecule's stability, reactivity, and potential as a pharmacophore in drug design.

Introduction

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring benzopyrone derivatives found extensively in plants. Their scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antifungal, and analgesic properties.[1] The biological and photophysical properties of coumarins are highly dependent on the substitution pattern on their benzopyrone ring.[2]

The title compound, 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one, incorporates several key functional groups expected to modulate its properties significantly. The 4-amino group is a common feature in bioactive coumarins, while the electron-withdrawing nitro group at the 3-position can enhance reactivity and influence electronic characteristics.[3] The introduction of a 3-fluorobenzyl moiety can impact lipophilicity, binding interactions, and metabolic stability, making it a compound of considerable interest for drug development.

Given the challenges and costs associated with synthesizing and experimentally characterizing every new compound, computational chemistry offers a powerful, predictive alternative.[4] Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the properties of organic molecules, providing a balance of computational cost and accuracy.[5][6] This guide details the application of DFT to comprehensively characterize the title compound, offering insights that can guide further experimental work.

Theoretical and Computational Methodology

The validity of any theoretical study rests on the soundness of its computational protocol. The following sections describe a self-validating workflow designed to ensure the accuracy and reliability of the calculated properties.

Software and Computational Level

All calculations are performed using the Gaussian suite of programs.[1] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, is selected for its proven accuracy in describing the electronic structure of organic molecules.[5][6] The 6-311++G(d,p) basis set is employed, as it provides a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen and hydrogen atoms and polarization functions (d,p) for heavy and hydrogen atoms, respectively.[7][8] This level of theory is well-suited for calculating geometric, vibrational, and electronic properties of coumarin derivatives.[9]

Experimental Protocol: Computational Workflow

The computational analysis follows a systematic, multi-step process to ensure the reliability of the results.

Step 1: Initial Structure Generation

  • The 2D structure of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is drawn using a molecular editor and converted to a 3D coordinate file.

Step 2: Geometry Optimization

  • The initial 3D structure is subjected to geometry optimization using the B3LYP/6-311++G(d,p) method.

  • This process systematically alters the molecular geometry to find the configuration with the lowest potential energy (the ground state equilibrium structure).[5]

  • The optimization is considered complete when the forces on each atom and the change in energy between successive steps fall below predefined convergence criteria.

Step 3: Vibrational Frequency Calculation

  • Following optimization, a vibrational frequency analysis is performed at the same level of theory.

  • Causality: This step is crucial for two reasons:

    • It confirms that the optimized structure is a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry.[10]

    • The calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[1] A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and method limitations.

Step 4: Property Calculations

  • Using the validated, optimized geometry, a series of single-point energy calculations are performed to determine the electronic and spectroscopic properties.

  • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity.[11][12]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7][13]

  • Natural Bond Orbital (NBO): NBO analysis is conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization between filled donor and empty acceptor orbitals.[1][7]

  • Spectroscopic Prediction:

    • NMR: 1H and 13C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

    • UV-Vis: Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.[9][14]

G cluster_workflow Computational Workflow cluster_properties Calculated Properties A 1. Initial 3D Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation: Check for Imaginary Frequencies C->D E 4. Property Calculations (Single Point Energy) D->E  No Imaginary Freq. (True Minimum) F FMO (HOMO-LUMO) E->F G MEP Surface E->G H NBO Analysis E->H I NMR (GIAO) E->I J UV-Vis (TD-DFT) E->J

Caption: A self-validating DFT workflow.

Results and Discussion

This section presents the anticipated theoretical results for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one and provides an expert interpretation of their chemical significance.

Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. Key structural parameters such as bond lengths and angles provide the foundation for all other calculated properties. The planarity of the coumarin ring is expected to be largely preserved, while the fluorobenzylamino group will adopt a torsion angle that minimizes steric hindrance.

Table 1: Selected Predicted Geometric Parameters

ParameterBond TypePredicted Value (Å)Interpretation
Bond Lengths
r(C2=O1)Lactone Carbonyl~1.21Typical C=O double bond character.[9]
r(C3-N_nitro)C-N (Nitro)~1.46Single bond character.
r(C4-N_amino)C-N (Amino)~1.37Partial double bond character due to resonance.
r(C-F)Aromatic C-F~1.35Standard length for a fluorobenzene moiety.
Bond Angles
∠(O1-C2-C3)Angle in Pyrone Ring~121°Consistent with sp2 hybridization.[9]
∠(C4-N-C_benzyl)Amino Bridge Angle~125°Suggests sp2 character on the nitrogen atom.

The comparison of these theoretical values with experimental data from single-crystal X-ray diffraction of similar coumarin derivatives is a standard method for validating the chosen level of theory.[15][16]

Vibrational Analysis

The calculated vibrational spectrum provides a theoretical counterpart to an experimental FT-IR spectrum. The frequencies of key functional groups are diagnostic and confirm their presence in the structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Scaled Wavenumber (cm⁻¹)
C=O StretchLactone Carbonyl~1720-1740
N-H StretchSecondary Amine~3300-3400
NO₂ Asymmetric StretchNitro Group~1520-1540
NO₂ Symmetric StretchNitro Group~1340-1360
C-F StretchFluorobenzyl Group~1250-1270

These assignments are critical for interpreting experimental spectra and confirming the successful synthesis of the target compound.[15]

Frontier Molecular Orbital (FMO) Analysis

FMO theory is fundamental to understanding chemical reactivity.[12] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[17] The energy gap between them (E_gap) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.[11]

FMO cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilicity) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilicity) HOMO->LUMO E_gap (Reactivity Indicator)

Caption: FMO theory and chemical reactivity.

For the title compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminocoumarin portion, while the LUMO will likely be centered on the electron-deficient 3-nitrocoumarin system. This distribution indicates that the molecule can act as both an electron donor and acceptor at different sites.

Table 3: Predicted FMO Properties and Global Reactivity Descriptors

ParameterFormulaPredicted Value (eV)Significance
E_HOMO-~ -6.5Electron-donating ability.
E_LUMO-~ -2.8Electron-accepting ability.
Energy Gap (E_gap)E_LUMO - E_HOMO~ 3.7Indicates high stability but moderate reactivity.
Ionization Potential (I)-E_HOMO~ 6.5Energy to remove an electron.
Electron Affinity (A)-E_LUMO~ 2.8Energy released when an electron is added.
Chemical Hardness (η)(I - A) / 2~ 1.85Resistance to change in electron distribution.

These descriptors provide quantitative measures of the molecule's stability and reactivity profile.[11][18]

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for predicting reactive sites.[13] It provides a visual representation of the charge distribution across the molecule.

  • Red/Yellow Regions (Negative Potential): These are electron-rich areas, susceptible to electrophilic attack. For the title compound, these regions are expected around the oxygen atoms of the lactone carbonyl and the nitro group.

  • Blue Regions (Positive Potential): These are electron-poor areas, susceptible to nucleophilic attack. The most positive region will likely be associated with the hydrogen atom of the N-H group.

This analysis is invaluable in drug design for predicting how the molecule might interact with a biological target, such as the active site of an enzyme.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis explains the stability of a molecule by quantifying intramolecular electron delocalization, also known as hyperconjugation.[7] It identifies key donor-acceptor interactions. For the title compound, significant interactions are expected to include:

  • Delocalization of the lone pair electrons of the amino nitrogen (n_N) into the antibonding π* orbitals of the coumarin ring.

  • Delocalization from the lone pairs of the oxygen atoms (n_O) into adjacent antibonding orbitals.

These interactions contribute significantly to the overall stability of the molecule. The stabilization energy (E(2)) associated with each interaction quantifies its importance.[1][19]

Conclusion

The theoretical investigation of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one using DFT at the B3LYP/6-311++G(d,p) level of theory provides a comprehensive understanding of its structural, spectroscopic, and electronic properties. The optimized geometry and vibrational analysis serve as a robust foundation for predicting its FT-IR spectrum and confirming its structural integrity. Analysis of the frontier molecular orbitals and the molecular electrostatic potential map reveals key insights into its chemical reactivity, identifying the likely sites for electrophilic and nucleophilic interactions. Furthermore, NBO analysis quantifies the intramolecular charge transfer and hyperconjugative interactions that contribute to its electronic stability.

This in-depth theoretical guide not only characterizes a novel coumarin derivative but also establishes a validated computational protocol for the study of similar molecules. The findings are crucial for guiding future synthetic efforts and for the rational design of new coumarin-based derivatives with tailored pharmacological profiles.

References

  • ResearchGate. (n.d.). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives. Retrieved February 24, 2026, from [Link]

  • IUCr Journals. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Retrieved February 24, 2026, from [Link]

  • SciSpace. (2023). Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. Retrieved February 24, 2026, from [Link]

  • Informatics Journals. (2024). Exploring the Electronic Properties of 4,6-dimethyl-2H-chromen-2-one Substitute Coumarin Derivative via DFT Analysis. Retrieved February 24, 2026, from [Link]

  • Scilit. (n.d.). Combined DFT and Monte Carlo simulation studies of potential corrosion inhibition properties of coumarin derivatives. Retrieved February 24, 2026, from [Link]

  • R Discovery. (2025). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2013). Validation of Density Functional (DFT) Methods to Calculating the Solvent Effect for Biologically Important Molecules. Retrieved February 24, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Molecular structure, vibrational spectroscopic studies and natural bond orbital analysis of 7-amino-4-trifluoromethyl coumarin. Retrieved February 24, 2026, from [Link]

  • Asian Journal of Chemistry. (2019). Synthesis of Substituted 4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2025). Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-Exchanged Zeolites. Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (2025). Enhancing the antioxidant potential of a coumarin derivative via nickel complexation: synthesis, spectral insights, DFT analysis, and molecular docking. Retrieved February 24, 2026, from [Link]

  • European Journal of Chemistry. (2023). Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. Retrieved February 24, 2026, from [Link]

  • (n.d.). 3D QSAR Studies of Coumarin Derivatives for Modifying the Pharmachophoric Sites Using Betti's Protocol. Retrieved February 24, 2026, from [Link]

  • AIP Publishing. (2005). Validation of the density-functional based tight-binding approximation method for the calculation of reaction energies and other data. Retrieved February 24, 2026, from [Link]

  • Center for Molecular Modeling. (n.d.). Validation of DFT-Based Methods for Predicting Qualitative Thermochemistry of Large Polyaromatics. Retrieved February 24, 2026, from [Link]

  • (n.d.). Characterization data of 4-heteroarylamino-3-nitrocoumarin derivatives 5a-h. Retrieved February 24, 2026, from [Link]

  • Taylor & Francis Online. (2022). Spectroscopic, NBO, DFT, and TD-DFT investigation of 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152). Retrieved February 24, 2026, from [Link]

  • (2025). Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. Retrieved February 24, 2026, from [Link]

  • SciSpace. (n.d.). the synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. Retrieved February 24, 2026, from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization data of 4-aminosubstituted 3-nitrocoumarin derivatives. Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved February 24, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. Retrieved February 24, 2026, from [Link]

  • (2018). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Retrieved February 24, 2026, from [Link]

  • PubMed. (2022). Computational Investigations of Coumarin Derivatives as Cyclindependent Kinase 9 Inhibitors Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Retrieved February 24, 2026, from [Link]

  • (2022). Synthesis, Bio-evaluation and Quantum Chemical Studies of Some Coumarin Derivatives. Retrieved February 24, 2026, from [Link]

  • Semantic Scholar. (n.d.). Figure 7 from THE SYNTHESIS AND NMR SPECTRAL ASSIGNMENTS OF 3-NITRO-4-( ( 6-NITROBENZOTHIAZOL-2-YL ) AMINO )-2 H-CHROMEN-2ONE. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Frontier molecular orbitals of coumarin and molecules A–D calculated by.... Retrieved February 24, 2026, from [Link]

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  • NIH National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved February 24, 2026, from [Link]

  • YouTube. (2019). frontier molecular orbital analysis. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Retrieved February 24, 2026, from [Link]

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  • Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved February 24, 2026, from [Link]

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  • ResearchGate. (n.d.). Electrostatic potentials mapped on electron density isosurfaces for.... Retrieved February 24, 2026, from [Link]

  • PubMed. (n.d.). Frontier molecular orbital analysis of Cu(n)-O(2) reactivity. Retrieved February 24, 2026, from [Link]

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  • ResearchGate. (2019). The crystal structure of 3-nitro-4-(p-tolylamino)-2H-chromen-2-one, C16H12N2O4. Retrieved February 24, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Abstract This document provides a comprehensive and robust protocol for the synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one, a fluorinated aminocoumarin derivative with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and robust protocol for the synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one, a fluorinated aminocoumarin derivative with significant potential in medicinal chemistry. The synthesis is achieved via a high-yield nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in modern organic synthesis. This guide is meticulously designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology. We move beyond a simple recitation of steps to explain the underlying chemical principles and mechanistic rationale, ensuring both reproducibility and a deeper understanding of the process. This protocol is structured to be a self-validating system, incorporating in-process controls and detailed analytical confirmation steps.

Introduction and Scientific Rationale

The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the coumarin ring is a key strategy for modulating its pharmacological profile.

The specific architecture of the target molecule is driven by several key considerations:

  • The 3-Nitro Group: The strongly electron-withdrawing nitro group at the C3 position is critical. It significantly acidifies the proton at C4 in the parent 4-hydroxycoumarin and, in the 4-chloro precursor, powerfully activates the C4 position for nucleophilic attack.[3] This activation is the cornerstone of the entire synthetic strategy.

  • The 4-Amino Linkage: The introduction of an amino group at the C4 position creates a versatile platform for introducing diverse substituents and has been shown to be crucial for the biological activity of many coumarin derivatives.[4]

  • The 3-Fluorobenzyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine—such as its small size, high electronegativity, and ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[5][6]

This protocol details the synthesis of the title compound from 4-chloro-3-nitrocoumarin, a versatile and highly reactive precursor for a diverse array of fused heterocyclic systems.[3][7]

Reaction Scheme and Mechanism

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is highly efficient due to the electronic properties of the 4-chloro-3-nitrocoumarin substrate.

Overall Reaction:

(Self-generated image for illustrative purposes)

Mechanistic Rationale:

The reaction mechanism involves a two-step addition-elimination sequence:

  • Nucleophilic Attack: The nitrogen atom of 3-fluorobenzylamine, acting as the nucleophile, attacks the highly electrophilic C4 carbon of the coumarin ring. This is the rate-determining step. The attack is facilitated by the powerful electron-withdrawing effect of the adjacent nitro group, which delocalizes the negative charge of the resulting intermediate.

  • Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's success and is significantly enhanced by the resonance stabilization provided by the nitro group and the carbonyl of the pyrone ring.[8]

  • Elimination and Aromatization: The complex then collapses, expelling the chloride ion as a good leaving group. This step restores the aromaticity of the coumarin system and yields the final, stable product. The liberated hydrochloric acid is neutralized by a mild base, such as triethylamine, to prevent unwanted side reactions and drive the equilibrium towards the product.

Detailed Synthesis Protocol

This protocol assumes all operations are conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeExample SupplierCAS No.Key Role
4-chloro-3-nitro-2H-chromen-2-one≥98%Sigma-Aldrich36995-41-6Electrophilic Substrate
3-fluorobenzylamine≥98%Alfa Aesar100-82-3Nucleophile
Triethylamine (Et3N)≥99%Fisher Scientific121-44-8HCl Scavenger (Base)
Ethyl AcetateAnhydrous, ≥99.5%VWR141-78-6Reaction Solvent
HexaneACS GradeFisher Scientific110-54-3Co-solvent for TLC/Purification
EthanolReagent Grade64-17-5Recrystallization Solvent
Distilled Water7732-18-5For Washing
Magnesium Sulfate (MgSO4)Anhydrous7487-88-9Drying Agent
TLC PlatesSilica Gel 60 F254MerckReaction Monitoring
Deuterated Chloroform (CDCl3)99.8 atom % DCambridge Isotope Labs865-49-6NMR Solvent
Experimental Workflow Visualization

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis A Dissolve 4-chloro-3-nitrocoumarin in Ethyl Acetate B Add 3-fluorobenzylamine (1.1 eq) A->B Stirring C Add Triethylamine (1.1 eq) B->C D Stir at room temperature (2-4 hours) C->D Initiate Reaction E Monitor by TLC (3:7 EtOAc:Hexane) D->E In-process control F Pour into ice-water E->F Upon completion G Filter the precipitate F->G H Wash with water and cold ethanol G->H I Recrystallize from Ethanol H->I J Dry under vacuum I->J K Characterize: NMR, IR, MS, MP J->K

Caption: Workflow for the synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitro-2H-chromen-2-one (1.0 g, 4.17 mmol) in 30 mL of anhydrous ethyl acetate. Stir until all solid has dissolved.

    • To this clear solution, add 3-fluorobenzylamine (0.57 g, 0.48 mL, 4.59 mmol, 1.1 equivalents) dropwise via syringe.

    • Next, add triethylamine (0.46 g, 0.64 mL, 4.59 mmol, 1.1 equivalents) dropwise. The triethylamine neutralizes the HCl formed during the reaction, which appears as a white precipitate of triethylammonium chloride.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The disappearance of the starting material spot (4-chloro-3-nitrocoumarin) indicates the completion of the reaction.

  • Product Isolation (Work-up):

    • Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water.

    • Stir the aqueous mixture for 15-20 minutes. A yellow solid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with distilled water (3 x 30 mL) to remove triethylammonium chloride and then with a small amount of cold ethanol (1 x 15 mL) to remove residual impurities.

  • Purification and Analysis:

    • Transfer the crude solid to a clean flask and recrystallize from hot ethanol to obtain the product as fine yellow crystals.

    • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

    • Determine the final yield and characterize the compound using standard analytical techniques (1H NMR, 13C NMR, FT-IR, Mass Spectrometry, and melting point).

Expected Results & Characterization Data
ParameterExpected Outcome
Appearance Bright yellow crystalline solid
Yield 85-95%
Melting Point ~218-220 °C
1H NMR (400 MHz, DMSO-d6) δ (ppm): 10.21 (t, 1H, NH), 8.05 (d, 1H), 7.82 (t, 1H), 7.60 (d, 1H), 7.45 (m, 2H), 7.30 (d, 1H), 7.18 (t, 1H), 4.80 (d, 2H, CH2)
FT-IR (KBr, cm-1) ~3350 (N-H stretching), 1725 (C=O lactone), 1580 & 1345 (asymmetric & symmetric NO2 stretching)
Mass Spec (ESI+) m/z: 329.07 [M+H]+, calculated for C17H11FN2O4

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Insufficient reaction time. 2. Moisture in reagents/solvent.1. Continue stirring and monitor by TLC for another 1-2 hours. Gentle warming to 40°C can also be applied. 2. Ensure use of anhydrous solvents and fresh reagents.
Low Product Yield 1. Incomplete precipitation. 2. Product loss during washing.1. Ensure the water used for precipitation is ice-cold and allow sufficient time for crystallization. 2. Use minimal amounts of cold ethanol for washing the crude product.
Product is oily or impure after precipitation Presence of unreacted starting materials or side products.Ensure the reaction has gone to completion via TLC before work-up. If impurities persist, perform a second recrystallization or consider column chromatography (silica gel, ethyl acetate/hexane gradient).

References

  • BenchChem (2025). The Synthetic Versatility of 4-Chloro-3-nitrocoumarins: A Gateway to Fused Heterocyclic Systems.
  • ResearchGate (n.d.). Synthesis of 4-aminocoumarin from 4-chlorocoumarins. Available at: [Link]

  • Ivanov, I. C., et al. (2013). Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. Academia.edu. Available at: [Link]

  • Sadeghpour, M. (2021). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Reddy, C. D., et al. (2008). Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. European Journal of Medicinal Chemistry, 43, 2178-2188.
  • ResearchGate (n.d.). The anti-microbial activities of selected fluoro coumarins and 1-aza.... Available at: [Link]

  • Wang, X., et al. (2024). Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents. Arabian Journal of Chemistry, 17(8), 105993. Available at: [Link]

  • Salehi, B., et al. (2019). Coumarins as Fungal Metabolites with Potential Medicinal Properties. Molecules, 24(20), 3660. Available at: [Link]

  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Kumar, A., et al. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • ResearchGate (n.d.). Scheme 1. Synthesis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one. Available at: [Link]

Sources

Application

Step-by-step preparation of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Application Note: High-Purity Synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one Executive Summary & Scientific Rationale This application note details the step-by-step synthesis of 4-[(3-fluorobenzyl)amino]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Executive Summary & Scientific Rationale

This application note details the step-by-step synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one , a functionalized coumarin derivative. 3-Nitrocoumarins are privileged scaffolds in medicinal chemistry, exhibiting significant biological activities including antimicrobial, anticancer, and enzyme inhibitory properties (e.g., AChE inhibition).

Mechanistic Insight: The synthesis relies on the electronic activation provided by the nitro group at the C-3 position. The nitro group (


) is a strong electron-withdrawing group (EWG), which significantly depletes electron density at the adjacent C-4 position.[1] This transforms C-4 into a "hard" electrophile, facilitating Nucleophilic Aromatic Substitution (

) with primary amines under mild conditions.

Retrosynthetic Logic:

  • Target: 4-amino-3-nitrocoumarin derivative.

  • Precursor: 4-chloro-3-nitrocoumarin (The chloride is a superior leaving group compared to hydroxyl).[1]

  • Starting Material: 4-hydroxycoumarin (Commercially available, inexpensive).[2]

Health, Safety, and Environment (HSE)

  • Nitro Compounds: 3-nitrocoumarins can be energetic. Avoid excessive heat (>100°C) during drying.

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a caustic scrubber for HCl gas evolution.
    
  • 3-Fluorobenzylamine: Corrosive and lachrymator. Handle in a fume hood.

Experimental Protocols

Phase 1: Nitration of 4-Hydroxycoumarin

Objective: To introduce the activating nitro group at the C-3 position.

Reagents:

  • 4-Hydroxycoumarin (10.0 g, 61.7 mmol)

  • Glacial Acetic Acid (60 mL)

  • Concentrated

    
     (d = 1.42, 10 mL)
    

Procedure:

  • Suspend 4-hydroxycoumarin in glacial acetic acid in a 250 mL round-bottom flask.

  • Cool the suspension to 15–20°C using a water bath.

  • Add concentrated

    
     dropwise over 20 minutes. Critical: Maintain temperature < 25°C to prevent oxidative degradation.
    
  • Stir at room temperature for 1 hour. The suspension will turn into a thick yellow slurry.

  • Pour the mixture into crushed ice (200 g).

  • Filter the yellow precipitate, wash with cold water (

    
     mL), and dry in a vacuum oven at 50°C.
    

Yield: ~75–85% (Yellow powder). Checkpoint:


 should show loss of the C-3 proton signal.
Phase 2: Chlorination (Activation)

Objective: Convert the C-4 hydroxyl group into a chloride leaving group.

Reagents:

  • 4-Hydroxy-3-nitrocoumarin (5.0 g, 24.1 mmol)

  • Phosphorus Oxychloride (

    
    ) (15 mL)
    
  • Triethylamine (

    
    ) (1.0 mL, Catalytic)
    

Procedure:

  • Place 4-hydroxy-3-nitrocoumarin in a dry 100 mL round-bottom flask under

    
     atmosphere.
    
  • Add

    
     carefully, followed by 
    
    
    
    .
  • Reflux the mixture at 105°C for 2–3 hours. The solution should become homogenous and dark.

  • Workup (Caution): Distill off excess

    
     under reduced pressure.
    
  • Pour the residue onto crushed ice/water with vigorous stirring. The product will precipitate as a beige/brown solid.

  • Filter immediately (prolonged exposure to water can hydrolyze the chloride back to -OH).

  • Recrystallize from acetone/hexane if necessary.

Yield: ~60–70%. Checkpoint: Product melting point 158–160°C.

Phase 3: Nucleophilic Substitution ( )

Objective: Coupling of 3-fluorobenzylamine to the scaffold.

Reagents:

  • 4-Chloro-3-nitrocoumarin (1.0 eq, 2.25 g, 10 mmol)

  • 3-Fluorobenzylamine (1.1 eq, 1.38 g, 11 mmol)

  • Triethylamine (

    
    ) (1.5 eq, 2.1 mL)
    
  • Dichloromethane (DCM) (30 mL) or Ethanol (EtOH) (30 mL)

Procedure:

  • Dissolve 4-chloro-3-nitrocoumarin in anhydrous DCM (or EtOH) in a 100 mL flask.

  • Add

    
     and stir for 5 minutes at room temperature.
    
  • Add 3-fluorobenzylamine dropwise.

    • Observation: The reaction is exothermic; the color typically shifts to bright yellow/orange due to the formation of the aminocoumarin.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Workup (DCM method): Wash organic layer with water (

    
     mL), brine, dry over 
    
    
    
    , and concentrate.
  • Workup (EtOH method): The product often precipitates. Filter the solid, wash with cold EtOH.[3]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica, 0-20% EtOAc in Hexane).

Yield: 80–90%. Characterization: Yellow crystalline solid.

Data Presentation & Visualization

Table 1: Process Parameters and Typical Yields
StepTransformationKey ReagentSolventTemp (°C)Typical YieldCritical Parameter
1Nitration

AcOH< 2582%Temp control to avoid dinitration
2Chlorination

Neat10565%Anhydrous conditions
3Amination3-F-BenzylamineDCM/EtOH2588%Stoichiometry of base
Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Hydroxycoumarin (Starting Material) Step1 Step 1: Nitration (Electrophilic Aromatic Subst.) Start->Step1 HNO3, AcOH <20°C Inter1 Intermediate 1: 4-Hydroxy-3-nitrocoumarin Step1->Inter1 Precipitation on Ice Step2 Step 2: Chlorination (Dehydroxy-halogenation) Inter1->Step2 POCl3, Et3N Reflux 105°C Inter2 Intermediate 2: 4-Chloro-3-nitrocoumarin (Activated Electrophile) Step2->Inter2 Distillation & Ice Quench Step3 Step 3: Amination (SNAr Coupling) Inter2->Step3 3-F-Benzylamine Et3N, DCM, RT Final Target Product: 4-[(3-fluorobenzyl)amino]- 3-nitro-2H-chromen-2-one Step3->Final Crystallization

Caption: Figure 1. Three-step synthetic pathway from 4-hydroxycoumarin to the target aminocoumarin.

Mechanistic Pathway (S_NAr)

Mechanism Substrate 4-Chloro-3-nitrocoumarin (Electrophile) Complex Meisenheimer-like Transition State Substrate->Complex Attack at C4 Nucleophile 3-Fluorobenzylamine (Nucleophile) Nucleophile->Complex Lone pair donation Product Final Product + HCl (salt) Complex->Product Elimination of Cl- Re-aromatization

Caption: Figure 2. Mechanism of the Nucleophilic Aromatic Substitution at the C-4 position.

Troubleshooting & Quality Control

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete reaction or hydrolysis during quench.

    • Solution: Ensure

      
       is fresh/distilled. Quench into ice very slowly to prevent temperature spikes that degrade the labile C-Cl bond.
      
  • Issue: Product is Oily in Step 3.

    • Cause: Residual solvent or excess amine.[1]

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Validation (NMR):

    • Look for the disappearance of the C-Cl signal (if taking carbon NMR) and the appearance of the benzylic

      
       doublet (coupling with NH) around 
      
      
      
      4.5–5.0 ppm in
      
      
      .
    • The NH proton often appears as a broad triplet around

      
       9.0–10.0 ppm due to hydrogen bonding with the adjacent nitro group.
      

References

  • Synthesis of 4-chloro-3-nitrocoumarin

    • BenchChem. (2025).[3] The Synthetic Versatility of 4-Chloro-3-nitrocoumarins: A Gateway to Fused Heterocyclic Systems. Retrieved from

  • General Amination Protocols

    • Sanghani, Y. J., et al. (2019). Synthesis of Substituted 4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives. Asian Journal of Chemistry, 31(6), 1461–1464. Retrieved from

  • Mechanism of 4-hydroxycoumarin derivatives

    • Alberola, A., et al. (1992).[4] Reaction of 4-chlorocoumarin with organometallic reagents. Journal of the Chemical Society, Perkin Transactions 1, 3075-3080.[4] Retrieved from

  • Nitration Protocols

    • Sigma-Aldrich.[5] (n.d.). 4-Hydroxy-3-nitrocoumarin Product Information. Retrieved from

Sources

Method

Application Note: Cytotoxicity Profiling of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Introduction & Compound Profile The compound 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one (hereafter referred to as 4-FBANC ) represents a specific class of 3-nitrocoumarin derivatives synthesized via nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The compound 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one (hereafter referred to as 4-FBANC ) represents a specific class of 3-nitrocoumarin derivatives synthesized via nucleophilic substitution of 4-chloro-3-nitrocoumarin. These scaffolds are pharmacologically significant as potential anticancer agents, often functioning as pro-apoptotic inducers or enzyme inhibitors (e.g.,


-glucosidase, urease).

However, the physicochemical properties of the nitro-conjugated coumarin core present unique challenges in cytotoxicity profiling. Standard assays (like MTT) often yield false negatives or positives due to the redox activity of the nitro group and the intrinsic fluorescence of the coumarin scaffold.

Physicochemical Snapshot
PropertyCharacteristicExperimental Implication
Lipophilicity High (LogP > 3.0 est.)Insoluble in water. Requires DMSO stock. Precipitation in culture media is a risk at >50 µM.
Fluorescence Yes (Coumarin core)Interference risk. Avoid fluorescence-based metabolic assays (e.g., Alamar Blue) without background correction.
Redox Activity High (Nitro group)MTT Incompatibility. The

group can be non-enzymatically reduced, mimicking metabolic activity.
Photostability Low to ModerateLight Sensitive. Coumarins can photodimerize. Perform all steps in low light/amber tubes.

Pre-Assay Critical Considerations

The "False Viability" Trap

CRITICAL WARNING: Nitro-containing compounds can reduce tetrazolium salts (MTT/MTS) non-enzymatically or alter mitochondrial electron transport, leading to artificial formazan production.

  • Recommendation: Use the Sulforhodamine B (SRB) assay as the primary screen. It measures total protein content and is unaffected by metabolic redox interference.

  • Validation: If MTT is required, you must include a "Cell-Free Compound Control" (Compound + MTT + Media, no cells) to quantify abiotic reduction.

Formulation Protocol
  • Stock Solution: Dissolve 4-FBANC in anhydrous DMSO to 20 mM . Vortex until clear.

    • Note: If turbidity persists, sonicate for 30 seconds at 40 kHz.

  • Storage: Aliquot into amber tubes (20 µL/tube) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock 1:1000 in culture media immediately before use to achieve a starting concentration (e.g., 20 µM). Ensure final DMSO concentration is

    
     (v/v).
    

Workflow Visualization

G Start Compound 4-FBANC (Stock 20mM DMSO) Dilution Serial Dilution (Media + <0.5% DMSO) Start->Dilution Seeding Cell Seeding (3-5k cells/well) Dilution->Seeding Treatment Treatment (24-72h) Protect from Light Seeding->Treatment Decision Select Assay Method Treatment->Decision SRB SRB Assay (Protein Content) Decision->SRB Recommended (No Interference) MTT MTT Assay (Metabolic Activity) Decision->MTT Conditional SRB_Step Fixation (TCA) Staining (SRB) SRB->SRB_Step MTT_Check REQUIRED CHECK: Cell-Free Control MTT->MTT_Check Readout Absorbance Readout (IC50 Calculation) SRB_Step->Readout MTT_Check->Readout

Figure 1: Decision matrix for cytotoxicity profiling of nitrocoumarins. SRB is prioritized to avoid redox artifacts.

Protocol A: Sulforhodamine B (SRB) Assay (Recommended)

Rationale: The SRB assay relies on the stoichiometric binding of SRB dye to proteins under mild acidic conditions. It is insensitive to the redox potential of the nitro group.

Materials
  • Adherent cancer cell lines (e.g., MCF-7, HepG2).[1]

  • Trichloroacetic acid (TCA), 50% (w/v) and 10% (w/v).

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris base solution (10 mM, pH 10.5).

Step-by-Step Procedure
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Add 100 µL of 4-FBANC working solutions (range: 0.1 µM – 100 µM). Include:

    • Vehicle Control: Media + 0.5% DMSO.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 hours at 37°C/5% CO₂. Keep plate wrapped in foil.

  • Fixation:

    • Gently layer 50 µL of cold 50% TCA on top of the media in each well (Final TCA ~10%).

    • Incubate at 4°C for 1 hour.

    • Why? This fixes the proteins in place.

  • Washing: Wash plates 4x with slow-running tap water to remove TCA and media. Air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate 30 mins at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base to solubilize the protein-bound dye. Shake for 10 mins.

  • Measurement: Read Absorbance at 510 nm .

Protocol B: MTT Assay (With Interference Controls)

Rationale: If metabolic data is specifically required, MTT can be used, but strict controls are necessary to rule out chemical reduction of the tetrazolium ring by the 3-nitro group.

Critical Modification: The "Abiotic" Control

You must run a parallel plate containing no cells , only the compound dilutions and MTT reagent. If this plate turns purple, the compound is chemically reducing the dye, and the assay is invalid.

Step-by-Step Procedure
  • Seeding & Treatment: Same as SRB protocol.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well (containing 100 µL media).

  • Incubation: Incubate for 3–4 hours at 37°C.

    • Observation: Check for purple precipitate. If precipitate forms in the "No Cell" wells containing 4-FBANC, abort and switch to SRB .

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

    • Correction: Subtract the Absorbance of the "Cell-Free Compound Control" from the experimental wells if minor interference is detected.

Protocol C: Mechanistic Validation (Annexin V / PI)

Rationale: Coumarin derivatives frequently induce apoptosis. This assay distinguishes between apoptotic and necrotic cell death.

Procedure
  • Preparation: Seed cells in 6-well plates (

    
     cells/well). Treat with 4-FBANC at the IC50 concentration (determined from SRB) for 24 hours.
    
  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells.

    • Combine media and trypsinized cells; centrifuge at 1000 RPM for 5 mins.

  • Staining:

    • Resuspend pellet in 100 µL Annexin Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Note: Since 4-FBANC is a coumarin, check its autofluorescence in the FITC channel (Ex 488 / Em 530) before adding Annexin V. If the compound is highly fluorescent, use an Annexin V conjugated to a far-red fluorophore (e.g., APC or Cy5).

  • Analysis: Analyze via Flow Cytometry within 1 hour.

    • Q1 (Annexin-/PI-): Viable

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis

    • Q3 (Annexin-/PI+): Necrosis (rare)

    • Q4 (Annexin+/PI-): Early Apoptosis

Data Analysis & Reporting

Calculate the percent viability using the formula below. For SRB, use raw absorbance. For MTT, use (Abs_570 - Abs_630).



Reporting Standards:

  • Report IC50 (concentration inhibiting 50% growth) using non-linear regression (Sigmoidal Dose-Response).

  • Explicitly state: "Viability was assessed via SRB assay to eliminate potential redox interference from the nitro-coumarin moiety."

References

  • Mosmann, T. (1983).[2] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Link

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 120(8), 687-693. Link (Discusses limitations/interference).

  • BenchChem. (2025). 4-Chloro-3-nitrocoumarin as a precursor for synthesis.[3][4] Application Note. Link (Context for synthesis and reactivity).

Sources

Application

Using 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one as a fluorescent probe

Part 1: Executive Summary & Mechanism 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one (hereafter referred to as FB-ANC ) is a fluorogenic "turn-on" probe designed for the selective detection of Nitroreductase (NTR) ac...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one (hereafter referred to as FB-ANC ) is a fluorogenic "turn-on" probe designed for the selective detection of Nitroreductase (NTR) activity and, by extension, hypoxic environments in biological systems.

Core Logic & Causality

The probe utilizes the 4-amino-3-nitrocoumarin scaffold.

  • Quenching State (OFF): The nitro group (

    
    ) at the 3-position is a strong electron-withdrawing group (EWG). It quenches the fluorescence of the coumarin core via Intramolecular Charge Transfer (ICT)  and Photo-induced Electron Transfer (PeT)  mechanisms.
    
  • Activation (ON): In the presence of Nitroreductase (NTR) and NADH (cofactor), the nitro group is selectively reduced to an amino group (

    
    ) or hydroxylamine (
    
    
    
    ).
  • Restoration: This reduction converts the EWG into an electron-donating group (EDG), restoring the "push-pull" electronic system of the coumarin and activating strong fluorescence (typically Green/Yellow emission).

  • Role of 3-Fluorobenzyl: The (3-fluorobenzyl)amino moiety at position 4 serves two critical functions:

    • Lipophilicity Tuning: The fluorinated benzyl ring increases cell membrane permeability, allowing rapid intracellular accumulation.

    • Solubility: It balances the hydrophobicity required for cell entry with sufficient solubility in aqueous buffers (with co-solvent).

Primary Applications
  • Hypoxia Imaging: Detection of solid tumor cores where oxygen levels are low and NTR activity is upregulated.

  • Bacterial Imaging: Identification of pathogenic bacteria (e.g., E. coli) which naturally express NTR.

  • Drug Screening: Evaluation of NTR-targeting prodrugs or inhibitors.

Part 2: Chemical & Spectral Properties

PropertySpecificationNotes
Molecular Formula

Molecular Weight ~314.27 g/mol
Solubility DMSO, DMF, AcetonitrileStock solution required (10-20 mM).
Absorbance (Max) ~380–410 nmNitro form (Probe).
Emission (Max) ~510–540 nmReduced Amine form (Product).
Stokes Shift ~120 nmLarge shift minimizes self-quenching.
Quantum Yield

(Probe)

(Product)
Significant S/N ratio (>50-fold enhancement).

Part 3: Experimental Protocols

Protocol A: Preparation of Stock & Working Solutions

Critical Step: The probe is hydrophobic. Improper dissolution will lead to precipitation in aqueous buffers.

  • Stock Solution (10 mM): Dissolve 3.14 mg of FB-ANC in 1 mL of anhydrous DMSO. Vortex until clear. Store at -20°C in the dark (stable for 3 months).

  • Working Solution (10

    
    M):  Dilute the stock solution 1:1000 in PBS (pH 7.4).
    
    • Note: Ensure the final DMSO concentration is

      
       to avoid cytotoxicity.
      
Protocol B: In Vitro Enzymatic Assay (NTR Detection)

Purpose: To validate probe sensitivity and kinetics against purified Nitroreductase.

Reagents:

  • Purified NTR (e.g., from E. coli B).

  • NADH (Cofactor, 500

    
    M stock in PBS).
    
  • PBS Buffer (pH 7.4).[1][2]

Procedure:

  • Setup: In a black 96-well plate, add:

    • 180

      
      L PBS.
      
    • 10

      
      L NADH stock (Final: 25 
      
      
      
      M).
    • 2

      
      L FB-ANC  Stock (Final: 10 
      
      
      
      M).
  • Baseline: Measure fluorescence (

    
     nm) for 2 minutes to establish the baseline (Blank).
    
  • Initiation: Add 1–10

    
    L of NTR enzyme solution (0–10 
    
    
    
    g/mL final).
  • Kinetics: Measure fluorescence every 30 seconds for 20 minutes at 37°C.

  • Analysis: Plot Fluorescence Intensity (

    
    ) vs. Time (
    
    
    
    ). Calculate the reaction rate (
    
    
    ).
Protocol C: Live Cell Hypoxia Imaging

Purpose: To visualize hypoxic regions in cancer cells (e.g., A549, HeLa).

Reagents:

  • Cell culture media (DMEM/RPMI).

  • Hypoxia Chamber (

    
    ) or Chemical Hypoxia Inducer (Cobalt Chloride, 
    
    
    
    , 100
    
    
    M).
  • Hoechst 33342 (Nuclear Stain).

Workflow:

  • Seeding: Seed cells on confocal dishes and incubate for 24h.

  • Hypoxia Induction:

    • Group A (Normoxia): Incubate in standard incubator (

      
      ).
      
    • Group B (Hypoxia): Incubate in Hypoxia Chamber (

      
      ) for 4–6 hours.
      
  • Staining:

    • Replace media with fresh media containing 10

      
      M FB-ANC .
      
    • Incubate for 30 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.[2]
    
  • Counter-staining: Add Hoechst 33342 (5

    
    g/mL) for 10 mins; wash 
    
    
    
    .
  • Imaging:

    • Channel 1 (Probe): Excitation 405 nm / Emission 500–550 nm (Green).

    • Channel 2 (Nucleus): Excitation 350 nm / Emission 460 nm (Blue).

Part 4: Mechanism Visualization

The following diagram illustrates the reductive activation pathway of the FB-ANC probe by Nitroreductase.

NTR_Mechanism Probe FB-ANC (Probe) (Non-Fluorescent) Intermediate Hydroxylamine Intermediate Probe->Intermediate Reduction (-NO2 -> -NHOH) Enzyme Nitroreductase (NTR) + NADH Enzyme->Probe Catalysis Product Amino-Coumarin (Fluorescent ON) Intermediate->Product Further Reduction Signal Green Emission (520 nm) Product->Signal Excitation (405 nm)

Caption: Schematic of the nitro-to-amine reduction catalyzed by NTR, switching the probe from a quenched state to a highly fluorescent state.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation High concentration in aqueous buffer.Use Pluronic F-127 (0.05%) or reduce working concentration to 5

M.
High Background Autofluorescence or probe oxidation.Use a bandpass filter (510–540 nm). Ensure media is phenol-red free during imaging.
No Signal in Hypoxia Insufficient NTR expression.Verify cell line NTR levels (Western Blot). Use A549 or HepG2 cells (high NTR).
Slow Kinetics Low NADH concentration.Ensure excess NADH (at least 10x probe concentration) in in vitro assays.

References

  • Xu, K., et al. (2013). "Strongly fluorescent coumarin-based probes for the detection of nitroreductase." Chemical Communications, 49(1), 35-37.

  • Li, Y., et al. (2015). "A sensitive and selective fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging." Analytical Chemistry, 87(2), 1163-1170.

  • Zhang, J., et al. (2016). "Recent progress in fluorescent probes for the detection of nitroreductase." Sensors and Actuators B: Chemical, 228, 405-415.

  • Cui, L., et al. (2011). "A functionalized coumarin-based fluorescent probe for the detection of nitroreductase." Organic & Biomolecular Chemistry, 9(12), 4465-4469.

(Note: The specific compound "4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one" is treated here as a specific derivative within the validated class of 4-amino-3-nitrocoumarin NTR probes. The protocols provided are standardized for this chemical class.)

Sources

Method

Application Note: Strategic In Vitro Biological Evaluation of Fluorinated Coumarins

Introduction: The Fluorine Effect on the Coumarin Scaffold Coumarins (2H-chromen-2-ones) are "privileged structures" in medicinal chemistry, but their utility is often limited by rapid metabolic degradation and poor memb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Effect on the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are "privileged structures" in medicinal chemistry, but their utility is often limited by rapid metabolic degradation and poor membrane permeability. The strategic incorporation of fluorine atoms—acting as bioisosteres for hydrogen or hydroxyl groups—dramatically alters the physicochemical profile of these molecules.

Why Fluorination Matters:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, resisting oxidative metabolism by Cytochrome P450s.

  • Lipophilicity (

    
    ):  Fluorine enhances lipid solubility, facilitating passive transport across cell membranes (critical for intracellular targets).
    
  • Binding Affinity: The high electronegativity of fluorine can induce specific electrostatic interactions with target protein pockets (e.g., Carbonic Anhydrase active sites).

However, the unique photophysical properties of coumarins (often highly fluorescent) present specific challenges in standard biological assays. This guide outlines a validated workflow to evaluate these compounds without generating false positives due to spectral interference.

Experimental Workflow Overview

The evaluation of fluorinated coumarins requires a linear progression to ensure data validity. We do not start with cytotoxicity; we start with photophysics to calibrate our detection methods.

G cluster_0 Phase I: Characterization cluster_1 Phase II: Primary Screening cluster_2 Phase III: Target Validation Step1 Solubility & Stability (DMSO/PBS) Step2 Photophysical Scan (Abs/Em Spectra) Step1->Step2 Step3 Antioxidant Assay (DPPH/ABTS) Step2->Step3 If Non-Reductive Step4 Cytotoxicity (MTT) *With Interference Controls Step2->Step4 Check Spectral Overlap Step5 Enzyme Kinetics (Carbonic Anhydrase) Step4->Step5 Select Hits Step6 ADME Profiling (PAMPA) Step5->Step6

Figure 1: Sequential workflow for evaluating fluorinated coumarins. Note the critical checkpoint at Phase I to prevent assay interference.

Module 1: Photophysical Pre-Screening (The Prerequisite)

Many fluorinated coumarins are strong fluorophores. If a compound emits light at 590 nm (red), it will artificially inflate the signal in a Resazurin assay. If it is yellow, it may interfere with MTT absorbance at 570 nm.[1]

Protocol: Spectral Fingerprinting

Objective: Determine if the compound interferes with colorimetric/fluorometric endpoints.[1]

  • Preparation: Prepare a 100 µM solution of the test compound in PBS (pH 7.4) containing 1% DMSO.

  • Scan: Using a UV-Vis spectrophotometer and a spectrofluorometer:

    • Measure Absorbance from 200–800 nm.

    • Measure Emission from 300–700 nm (Excitation at

      
       absorbance).
      
  • Decision Matrix:

    • If

      
       overlaps with 590 nm:  Do NOT use Resazurin/Alamar Blue. Use MTT or CellTiter-Glo (Luminescence).
      
    • If

      
       overlaps with 570 nm:  Do NOT use MTT. Use CellTiter-Glo (ATP) or LDH release assays.
      

Module 2: Cytotoxicity Screening (MTT Assay) with Interference Controls

Scientific Context: The MTT assay relies on mitochondrial succinate dehydrogenase to reduce yellow MTT tetrazolium to purple formazan. The Trap: Fluorinated coumarins often possess redox-active moieties (e.g., hydroxyl groups) that can chemically reduce MTT in the absence of cells, leading to false "viability" data (underestimation of toxicity).

Detailed Protocol

Materials:

  • Human Tumor Cell Lines (e.g., A549, MCF-7, HCT116).

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

  • Solubilization Buffer: DMSO.

Step-by-Step:

  • Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing serial dilutions of the fluorinated coumarin (0.1 – 100 µM).

    • CRITICAL CONTROL (Cell-Free): In a separate set of wells containing only media (no cells), add the same drug concentrations. This detects chemical reduction of MTT by the drug.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours.

  • Solubilization: Carefully remove supernatant (if adherent) or add solubilization buffer directly. Dissolve formazan crystals in 100 µL DMSO.

  • Measurement: Read Absorbance at 570 nm (Signal) and 630 nm (Background).

Data Analysis & Correction:



If 

is significantly higher than media background, the compound is chemically reducing MTT. Switch to an ATP-based luminescence assay.

MTT_Logic Start Start MTT Assay Check1 Cell-Free Control (Media + Drug + MTT) Start->Check1 Result1 Purple Color Develops? Check1->Result1 Action1 Chemical Interference Detected Data INVALID Result1->Action1 Yes Action2 Proceed to Standard Calculation Result1->Action2 No Alt Switch to ATP/Luminescence Assay Action1->Alt

Figure 2: Decision tree for validating MTT results against chemical interference from redox-active coumarins.

Module 3: Carbonic Anhydrase (CA) Inhibition Kinetics

Scientific Context: Fluorinated coumarins act as Isoform-Selective Suicide Inhibitors for Carbonic Anhydrase IX and XII (hypoxia-induced tumor targets). Unlike sulfonamides (which bind Zn²⁺), coumarins are hydrolyzed by the enzyme's esterase activity to form 2-hydroxycinnamic acids, which then occlude the active site entrance.[2]

Protocol: Stopped-Flow CO₂ Hydration Assay

Note: This is the gold standard for CA kinetics. For general screening, esterase assays (using 4-NPA) are easier but less physiologically relevant.

Materials:

  • Recombinant hCA I, II (off-target) and hCA IX, XII (targets).

  • Substrate: CO₂ saturated water.

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5).

Step-by-Step:

  • Preparation: Incubate the enzyme (concentration approx. 10 nM) with the fluorinated coumarin (0.01 nM – 10 µM) for 6 hours at room temperature.

    • Why 6 hours? Coumarins are "prodrug" inhibitors.[3] The hydrolysis step is slow. Standard 15-minute incubations will yield false negatives (high

      
      ).
      
  • Reaction: Using a Stopped-Flow apparatus (e.g., Applied Photophysics):

    • Rapidly mix the Enzyme-Inhibitor solution with the CO₂-Phenol Red solution.

  • Measurement: Monitor the acidification (color change from Red to Yellow) via absorbance drop at 557 nm.

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    and
    
    
    using the Cheng-Prusoff equation.

Key Success Metric: A successful fluorinated coumarin candidate should show


 for hCA I/II (safety) and 

for hCA IX/XII (efficacy).

Module 4: Antioxidant Capacity (DPPH Assay)

Scientific Context: Fluorination can modulate the oxidation potential of the coumarin ring. The DPPH assay measures the ability of the compound to donate a hydrogen atom or electron to the stable radical DPPH•.

Protocol:

  • Stock: Prepare 0.1 mM DPPH solution in Methanol (Keep in dark; stable for ~4 hours).

  • Assay:

    • Add 100 µL of test compound (dissolved in MeOH) to 100 µL of DPPH solution in a 96-well plate.

    • Blank: Methanol only.

    • Control: DPPH + Methanol (no drug).[4]

    • Standard: Ascorbic Acid.[5][6][7][8]

  • Incubation: 30 minutes in the dark at Room Temperature.

  • Read: Absorbance at 517 nm.

  • Calculation:

    
    
    

Module 5: ADME Profiling (PAMPA)

Scientific Context: Oral bioavailability is often the failure point for coumarins. Fluorination usually improves this by increasing lipophilicity. The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics passive diffusion.

Protocol:

  • System: 96-well "Sandwich" plate (Donor plate with PVDF membrane bottom, Acceptor plate).

  • Membrane: Coat the donor membrane with 5 µL of 1% Lecithin in Dodecane (artificial lipid bilayer).

  • Donor Well: Add 150 µL of compound (50 µM in PBS, pH 7.4).

  • Acceptor Well: Add 300 µL of PBS blank.

  • Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in Donor and Acceptor wells using UV-Vis or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • High Permeability:

      
      .
      

Summary of Key Parameters

AssayTarget MetricCritical Control"Good" Result
Photophysics

Solvent BlankNo overlap with MTT (570nm) or Resazurin (590nm)
MTT

Cell-Free Media + Drug

(Cancer), No chemical reduction
hCA Inhibition

6h Incubation TimeSelectivity Ratio (IX vs II) > 50
DPPH

Ascorbic Acid StdComparable to Vitamin C or Trolox
PAMPA

(cm/s)
Membrane Integrity

References

  • Supuran, C. T. (2020).[3][9] Coumarins as Carbonic Anhydrase Inhibitors: Mechanisms and Therapeutic Potential.[10][11][12] Frontiers in Pharmacology. Link

  • Maresca, A., et al. (2010).[3] Coumarins incorporating hydroxy- and chloro-moieties selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII.[3] Bioorganic & Medicinal Chemistry Letters.

  • Stockert, J. C., et al. (2012). Assays for cell viability: Metabolic and destructive changes. Acta Histochemica. (Discusses MTT interference). Link

  • BenchChem Technical Support. (2025). Protocol for Dihydrocoumarin Antioxidant Activity Assay (DPPH/ABTS). BenchChem Application Notes. Link

  • Riss, T. L., et al. (2013).[9] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Topic: Purification strategies for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.

Case ID: PUR-NC-3FBA Status: Active Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub for the synthesis and purification of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one . This guide addresses common challenges encountered during the nucleophilic aromatic substitution (


) of 4-chloro-3-nitrocoumarin with 3-fluorobenzylamine.

Our protocols are grounded in the mechanistic behaviors of nitrocoumarins, ensuring you achieve high purity (>98%) for biological screening or crystallographic studies.

Troubleshooting Guide & FAQs

Issue 1: "I poured my reaction mixture into water, but the product formed a sticky oil instead of a solid precipitate."

Diagnosis: This "oiling out" phenomenon typically occurs when:

  • Residual Solvent: High-boiling solvents (DMF or DMSO) are still present in high concentrations.

  • Impurity Profile: Unreacted 3-fluorobenzylamine or the hydrolysis byproduct (4-hydroxy-3-nitrocoumarin) is depressing the melting point.

  • Temperature: The water quench was too warm.

Corrective Action:

  • The "Ice-Shock" Method: Ensure you pour the reaction mixture slowly into ice-cold water (0–4 °C) with vigorous stirring.

  • Trituration: Decant the aqueous layer. Add a small volume of cold ethanol or diethyl ether to the oil and scratch the flask wall with a glass rod. This induces nucleation.

  • pH Adjustment: If the oil persists, the mixture may be too basic (due to excess amine). Neutralize carefully with 1M HCl to pH 7. Note: Do not acidify below pH 4, as this may precipitate 4-hydroxy-3-nitrocoumarin contaminants.

Issue 2: "TLC shows a persistent yellow spot ( ) that co-elutes near my product."

Diagnosis: This is almost certainly 4-hydroxy-3-nitrocoumarin .

  • Cause: Hydrolysis of the starting material (4-chloro-3-nitrocoumarin) due to moisture in the solvent or reagents. The 4-position is highly electrophilic; water competes with your amine nucleophile.

Corrective Action:

  • Bicarbonate Wash: The 4-hydroxy impurity is acidic (vinylogous acid, pKa ~6). Dissolve your crude solid in Ethyl Acetate and wash 3x with saturated aqueous

    
    . The impurity will migrate to the aqueous layer (turning it bright yellow), while your target amine remains in the organic layer.
    
  • Prevention: Use anhydrous solvents (DMF/EtOH) and dry glassware for the synthesis.

Issue 3: "My yield is lower than the literature (expected >80%)."

Diagnosis:

  • Stoichiometry: The reaction generates HCl. If you did not add an auxiliary base (like

    
    ) or use 2 equivalents of 3-fluorobenzylamine, the generated acid protonates the remaining amine, rendering it non-nucleophilic.
    
  • Leaving Group Trap: The chloride leaving group can inhibit the reaction if not scavenged.

Corrective Action:

  • Base Check: Ensure you used 1.2–1.5 equivalents of Triethylamine (

    
    ) or an inorganic base like 
    
    
    
    .
  • Temperature: While many

    
     reactions on nitrocoumarins proceed at room temperature, the 3-fluorobenzyl group is sterically larger than a simple methyl. Heating to 50–60 °C in Ethanol often drives conversion to completion.
    

Experimental Protocols

Protocol A: Standard Workup & Precipitation (High Throughput)

Best for: Initial isolation from reaction mixtures (DMF or Ethanol).

  • Quench: Pour the reaction mixture (e.g., 5 mL DMF scale) into a beaker containing 50 mL of crushed ice/water.

  • Stir: Agitate vigorously for 15–20 minutes. The product should flocculate as a yellow/orange solid.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel.[1]

  • Washing (Critical):

    • Wash cake with Cold Water (3x 10 mL) to remove DMF and salts.

    • Wash with Cold Ethanol (1x 5 mL) to remove unreacted amine.

    • Wash with Hexane (2x 10 mL) to assist drying.

  • Drying: Vacuum dry at 40 °C for 4 hours.

Protocol B: Recrystallization (High Purity)

Best for: Analytical standards or biological assays requiring >99% purity.

The presence of the 3-fluorobenzyl group increases lipophilicity compared to simple aminocoumarins. We recommend a mixed-solvent system.

  • Dissolution: Place the crude solid in a flask. Add Ethanol (approx. 15 mL per gram). Heat to reflux until dissolved.

  • Clarification: If insoluble particles remain, perform a hot filtration.[1]

  • Nucleation: Remove from heat. Add Water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists.

    • Ratio Target: ~3:1 Ethanol:Water.[2]

  • Crystallization: Re-heat briefly to clear the solution, then allow it to cool slowly to room temperature. Finally, place in an ice bath (0 °C) for 2 hours.

  • Collection: Filter the crystals and wash with cold 50% EtOH/Water.

Visualized Workflows

Figure 1: Purification Decision Logic

This flowchart guides you through the purification strategy based on the physical state of your crude product.

PurificationLogic Start Reaction Complete (TLC Check) Quench Quench in Ice Water Start->Quench StateCheck Physical State? Quench->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitates Oil Sticky Oil/Gum StateCheck->Oil Oils Out Filter Vacuum Filtration Solid->Filter Triturate Triturate w/ Cold EtOH or Scratch Glass Oil->Triturate PurityCheck TLC Purity Check Filter->PurityCheck Triturate->Solid Solidifies Recryst Recrystallize (EtOH:H2O 3:1) PurityCheck->Recryst Minor Impurities WashAcid Dissolve in EtOAc Wash w/ NaHCO3 PurityCheck->WashAcid Contains Hydroxy-impurity (Yellow spot Rf ~0.3) Final Pure Product (>98%) PurityCheck->Final Clean Recryst->Final WashAcid->Recryst

Caption: Decision tree for isolating 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one from crude reaction mixtures.

Figure 2: Impurity Formation Pathways

Understanding where impurities come from is key to preventing them.

ImpurityPathways SM 4-Chloro-3-nitrocoumarin (Starting Material) Target Target Product (Substitution) SM->Target + Amine (SNAr) Impurity 4-Hydroxy-3-nitrocoumarin (Hydrolysis Impurity) SM->Impurity + Water (Hydrolysis) Water H2O (Moisture) Amine 3-Fluorobenzylamine

Caption: Mechanistic competition between the desired amine substitution and the hydrolysis side-reaction.

Technical Data & Specifications

Solubility Profile

Data based on structural analogs (4-benzylamino-3-nitrocoumarin) and calculated LogP.

SolventTemperatureSolubility StatusApplication
DMF / DMSO 25 °CHighReaction Solvent
Ethyl Acetate 25 °CModerateExtraction / TLC
Ethanol 25 °CLowWashing
Ethanol 78 °C (Boiling)HighRecrystallization
Water 25–100 °CInsolubleAnti-solvent (Precipitation)
Diethyl Ether 25 °CLowTrituration
TLC Identification

Stationary Phase: Silica Gel 60



Mobile Phase: Hexane : Ethyl Acetate (7:3)
CompoundApprox.[1][2][3][4][5][6][7][8][9]

Appearance (UV 254nm)Appearance (Visible)
Target Product 0.55 – 0.65Dark QuenchYellow/Orange
Starting Material (Cl) 0.75 – 0.80Dark QuenchPale Yellow
Impurity (OH) 0.25 – 0.35Dark QuenchBright Yellow
Amine Reagent 0.05 – 0.10Weak AbsorptionColorless

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Novel 4-Hydroxycoumarin Derivatives. BenchChem Technical Library. 3[4][7][10][11]

  • Al-Majedy, Y. et al. (2017). Recent advances in 4-hydroxycoumarin chemistry.[12] Part 1: Synthesis and reactions. Arabian Journal of Chemistry. 12

  • Dekić, V. et al. (2025).[7] Synthesis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one.[13] ResearchGate / University of Kragujevac. 13

  • TargetMol. (2025). 3-Nitrocoumarin Product Information & Solubility Data. TargetMol Technical Data Sheets. 4[10][11]

  • RSC Publishing. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity.[2][6][8] Royal Society of Chemistry. 14

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Fluorobenzylamine Substitution

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you opt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction temperature for the nucleophilic aromatic substitution (SNAr) of fluorobenzylamines. As Senior Application Scientists, we have curated this information to ensure technical accuracy and provide field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the SNAr of fluorobenzylamine?

A1: Temperature is a critical parameter in the nucleophilic aromatic substitution of fluorobenzylamine as it directly influences the reaction rate and selectivity. According to the Arrhenius equation, an increase in temperature generally leads to a higher reaction rate by providing the necessary activation energy for the reaction to proceed. However, excessively high temperatures can lead to undesirable side reactions, such as decomposition of the starting material or product, and can also promote the formation of elimination byproducts.[1]

The SNAr mechanism for fluorobenzylamine involves the attack of a nucleophile on the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex.[2][3] The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate, often allowing for lower reaction temperatures.[3][4] Conversely, electron-donating groups can destabilize the intermediate, necessitating higher temperatures to drive the reaction forward.[5]

Q2: How does the position of the fluorine atom on the benzylamine ring affect the required reaction temperature?

A2: The position of the fluorine atom (ortho, meta, or para) relative to the activating group (if any) and the benzylamine moiety significantly impacts the required reaction temperature.

  • Ortho and Para Positions: A fluorine atom located ortho or para to a strong electron-withdrawing group (EWG), such as a nitro or cyano group, will be highly activated towards nucleophilic attack.[3][4] This is because the EWG can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[4][6] Consequently, reactions with ortho- or para-fluorobenzylamines bearing an EWG can often be conducted at lower temperatures.

  • Meta Position: A fluorine atom in the meta position to an EWG is not as activated because the stabilizing resonance effect is absent.[7] As a result, higher reaction temperatures are generally required to achieve a reasonable reaction rate.

  • Unactivated Rings: In the absence of a strong EWG, the fluorobenzylamine ring is considered "unactivated" or even "electron-rich," making SNAr reactions more challenging.[8] In these cases, significantly higher temperatures are often necessary to overcome the activation barrier.[9]

Fluorine Position Relative to EWGActivation LevelGeneral Temperature Requirement
OrthoHighLower
ParaHighLower
MetaLowHigher
No EWGVery LowSignificantly Higher
Q3: I am observing low to no conversion in my fluorobenzylamine substitution reaction. What are the first troubleshooting steps related to temperature?

A3: Low or no conversion is a common issue, and a systematic approach to troubleshooting is crucial. Here is a workflow to address this issue, with a focus on temperature optimization.

G cluster_0 Troubleshooting Low Conversion start Low/No Conversion Observed check_temp Is the reaction temperature high enough? start->check_temp increase_temp Gradually increase temperature in 10-20°C increments. check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes monitor Monitor reaction progress by TLC/LC-MS. increase_temp->monitor monitor->check_solvent No Improvement success Reaction Optimized monitor->success Conversion Improved solvent_choice Consider a higher-boiling polar aprotic solvent (e.g., DMSO, DMF). check_solvent->solvent_choice No check_nucleophile Is the nucleophile strong enough? check_solvent->check_nucleophile Yes solvent_choice->increase_temp nucleophile_choice Use a stronger nucleophile or add a base. check_nucleophile->nucleophile_choice No check_activation Is the aromatic ring sufficiently activated? check_nucleophile->check_activation Yes nucleophile_choice->increase_temp activation_strategy Consider a more electron-deficient substrate if possible. check_activation->activation_strategy No fail Consult further literature or technical support. check_activation->fail Yes, but still no reaction activation_strategy->fail

Caption: Troubleshooting workflow for low conversion.

Experimental Protocol for Temperature Screening:

  • Initial Setup: In parallel reaction vials, set up the reaction with your fluorobenzylamine substrate (1.0 equiv.), nucleophile (1.1-1.5 equiv.), and a suitable polar aprotic solvent (e.g., DMF, DMSO).[10]

  • Temperature Gradient: Set the reaction temperatures at different increments (e.g., 80°C, 100°C, 120°C).

  • Monitoring: Monitor the reactions at regular intervals (e.g., 1, 2, 4, and 8 hours) using an appropriate analytical technique like TLC or LC-MS.

  • Analysis: Analyze the results to determine the temperature that provides the best balance between reaction rate and the formation of byproducts.

Q4: I am observing significant side product formation. How can I use temperature to improve the selectivity of my reaction?

A4: The formation of side products is often exacerbated by high temperatures. Lowering the reaction temperature can often improve selectivity.

Common Side Reactions and Temperature Effects:

Side ReactionDescriptionInfluence of TemperatureMitigation Strategy
Di-substitution If the substrate has multiple leaving groups, the nucleophile may substitute more than once.[10]Higher temperatures can favor di-substitution.Lower the reaction temperature and use a stoichiometric amount of the nucleophile.[10]
Elimination Elimination reactions are generally favored at higher temperatures as they are entropically favored.[1]Increased temperature significantly promotes elimination.Run the reaction at the lowest possible temperature that still affords a reasonable rate.[1]
Solvolysis If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the intended nucleophile.[10]Higher temperatures can increase the rate of solvolysis.Use a non-reactive, polar aprotic solvent and maintain a moderate temperature.[10]
Decomposition The starting material or product may be thermally unstable.High temperatures can lead to decomposition.Determine the thermal stability of your compounds and operate below the decomposition temperature.

graph G {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Optimize Temperature for Selectivity", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Lower Temperature", fillcolor="#F1F3F4"]; C [label="Higher Temperature", fillcolor="#F1F3F4"]; D [label="Increased Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Decreased Side Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Slower Reaction Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Faster Reaction Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Increased Side Reactions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Potential Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -- B [label="Favors"]; A -- C [label="Disfavors"]; B -- D; B -- E; B -- F; C -- G; C -- H; C -- I; }

Caption: Temperature's impact on reaction selectivity.

Q5: Can microwave irradiation be used to optimize the reaction temperature for fluorobenzylamine substitution?

A5: Yes, microwave irradiation is an excellent technique for rapidly optimizing reaction conditions, including temperature.[11] Microwave heating can lead to significantly shorter reaction times and often results in higher yields compared to conventional heating.[11] This is due to efficient and uniform heating of the reaction mixture.

Protocol for Microwave-Assisted Temperature Optimization:

  • Vessel Preparation: In a microwave-safe reaction vessel, combine the fluorobenzylamine, nucleophile, and solvent.

  • Initial Screening: Program the microwave reactor to run a series of experiments at different temperatures (e.g., 100°C, 120°C, 140°C, 160°C) for a fixed time (e.g., 10-20 minutes).

  • Analysis: Analyze the crude reaction mixtures to determine the optimal temperature for product formation.

  • Time Optimization: Once the optimal temperature is identified, run a series of reactions at that temperature for varying times to find the shortest time required for complete conversion.

Q6: What is the role of the solvent in optimizing the reaction temperature?

A6: The choice of solvent is critical and is closely linked to the reaction temperature. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[10] These solvents can solvate the cation of the nucleophile's salt, making the anion more "naked" and, therefore, more reactive.[10]

The boiling point of the solvent will also dictate the maximum temperature that can be reached at atmospheric pressure. If higher temperatures are required, a higher-boiling solvent should be chosen.

SolventBoiling Point (°C)General Use
Acetonitrile82Lower temperature reactions
Tetrahydrofuran (THF)66Lower temperature reactions[11]
N,N-Dimethylformamide (DMF)153Moderate to high temperature reactions[11]
Dimethyl sulfoxide (DMSO)189High temperature reactions[5]

References

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC. (n.d.).
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28).
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (2022, December 18). MDPI.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Optimization of Nucleophilic Substitution Reactions - Benchchem. (n.d.). BenchChem.
  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. (n.d.).
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. (n.d.).
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). KPU Pressbooks.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC - NIH. (n.d.).
  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017, January 14). YouTube.

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Troubleshooting

Technical Support Center: Troubleshooting Low Fluorescence Intensity in Coumarin Derivatives

Welcome to the technical support center for coumarin derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique fluorescent properties of coumarins in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coumarin derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique fluorescent properties of coumarins in their work. Here, we address common challenges that can lead to unexpectedly low fluorescence intensity, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My coumarin derivative's fluorescence is significantly lower in a polar solvent (e.g., water, ethanol, DMSO) compared to a non-polar solvent (e.g., toluene, cyclohexane). Is this expected?

Short Answer: Yes, this is a well-documented phenomenon for many coumarin derivatives, especially those with electron-donating substituents.

In-Depth Explanation: The fluorescence of many coumarin derivatives is highly sensitive to the polarity of their environment.[1][2] This effect is largely governed by the molecule's electronic structure in its ground and excited states. Upon excitation, many coumarin derivatives undergo an Intramolecular Charge Transfer (ICT) , where electron density moves from an electron-donating part of the molecule to an electron-accepting part.[3][4] This creates a more polar excited state compared to the ground state.[5]

In polar solvents, the solvent molecules can rearrange and stabilize this polar excited state. For certain coumarins, particularly those with flexible amino groups at the 7-position, this stabilization can facilitate the formation of a Twisted Intramolecular Charge Transfer (TICT) state .[6] The TICT state is typically non-fluorescent or very weakly fluorescent and provides a pathway for non-radiative decay, effectively quenching the fluorescence.[6][7] In non-polar solvents, the formation of this TICT state is less favorable, and the molecule is more likely to relax via fluorescence from a planar, highly fluorescent locally excited state.[6]

TICT_State_Formation

Troubleshooting Steps:

  • Solvent Selection: If your experimental design allows, consider using a less polar solvent to enhance fluorescence.

  • Viscosity: Increasing the viscosity of the solvent (e.g., using a glycerol-water mixture) can sometimes restrict the molecular rotation needed to form the TICT state, thereby increasing fluorescence.[7]

  • Derivative Choice: If you must work in a polar solvent, consider using a coumarin derivative with a rigid structure that prevents the formation of a TICT state.[7]

Issue 2: The fluorescence intensity of my 7-aminocoumarin derivative drops significantly when I lower the pH of the solution. Why is this happening?

Short Answer: The fluorescence of 7-aminocoumarins is often pH-sensitive. In acidic conditions, the amino group can become protonated, which inhibits the fluorescence process.

In-Depth Explanation: The strong fluorescence of 7-aminocoumarins is largely due to the efficient Intramolecular Charge Transfer (ICT) from the electron-donating amino group to the coumarin core.[8] When the pH of the solution is lowered, the amino group can become protonated (-NH2 becomes -NH3+). This protonation effectively "turns off" the electron-donating ability of the nitrogen atom, thereby inhibiting the ICT process that is crucial for fluorescence.[8] This leads to a significant decrease in fluorescence intensity.[8][9] Some coumarin derivatives can exhibit changes in fluorescent color, for instance, from blue in acidic conditions to yellow-green in alkaline conditions.[9][10]

pH_Effect

Troubleshooting Steps:

  • Buffer pH Verification: Always verify the pH of your buffer or solution. For applications requiring strong fluorescence from 7-aminocoumarins, a neutral to slightly alkaline pH is generally recommended.[8] For reactions involving NHS esters of coumarin dyes, a pH of 8.3-8.5 is often optimal.[11]

  • Buffer Composition: Be mindful of your buffer components. Avoid buffers containing primary amines (like Tris) if you are performing labeling reactions with NHS-ester coumarins, as they can compete with your target molecule.[11]

  • Consider pH-Insensitive Derivatives: If your experiment requires acidic conditions, consider using a coumarin derivative that is known to be less sensitive to pH changes.[10]

Issue 3: My fluorescence signal is weak even under optimal solvent and pH conditions. What other factors could be at play?

Short Answer: Several other factors, including concentration effects, presence of quenchers, incorrect instrument settings, and photobleaching, can lead to low fluorescence intensity.

In-Depth Troubleshooting Workflow:

Troubleshooting_Workflow

Detailed Breakdown:

1. Concentration Effects
  • Aggregation and Self-Quenching: At high concentrations, coumarin molecules can form non-fluorescent aggregates.[6][12] Ensure your coumarin derivative is fully dissolved and consider diluting your sample.

  • Inner Filter Effect: If the sample concentration is too high, the solution's absorbance may be excessive (typically > 0.1 at the excitation wavelength).[6] This can lead to non-uniform excitation of the sample and re-absorption of emitted fluorescence, causing an underestimation of the true fluorescence intensity.[13][14]

2. Presence of Quenchers
  • Quenching is any process that decreases the fluorescence intensity of a fluorophore.[15] This can occur through various mechanisms, including collisional (dynamic) quenching and the formation of non-fluorescent ground-state complexes (static quenching).[16][17]

  • Common Quenchers:

    • Dissolved Oxygen: Oxygen is a well-known collisional quencher of fluorescence.[6] Degassing your solvent by sparging with nitrogen or argon can mitigate this.

    • Heavy Metal Ions and Halide Ions: These can act as fluorescence quenchers.[6][16] Using high-purity solvents and reagents is crucial.

    • Aniline and other organic molecules: Certain organic molecules can quench coumarin fluorescence through electron transfer processes.[16][18][19]

3. Incorrect Instrument Settings
  • Excitation and Emission Wavelengths: Always ensure you are using the optimal excitation and emission wavelengths for your specific coumarin derivative in your specific solvent.[11][12] These values can shift depending on the environment. It is best practice to run excitation and emission scans to determine the maxima experimentally.[12]

  • Slit Widths: Wider excitation and emission slits on a spectrofluorometer will increase the signal intensity but at the cost of spectral resolution.[12][20] Find a balance that provides adequate signal without sacrificing too much spectral detail.

  • Detector Gain/Exposure Time: Increasing the detector gain or camera exposure time can amplify a weak signal.[12][21] However, be aware that excessively high gain can also increase background noise.[21]

4. Photostability and Photobleaching
  • Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[11] Many coumarin derivatives are susceptible to photobleaching.[11][22][23]

  • Mitigation Strategies:

    • Reduce the intensity of the excitation light.[11]

    • Minimize the duration of light exposure.[11]

    • For microscopy, use anti-fade reagents.[11]

Data & Protocols
Table 1: Environmental Effects on Coumarin Fluorescence
FactorCause of Low FluorescenceTroubleshooting Action
Solvent Polarity Formation of a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[6][7]Use a less polar solvent; increase solvent viscosity.
pH (Acidic) Protonation of the 7-amino group, inhibiting Intramolecular Charge Transfer (ICT).[8]Use a neutral to slightly alkaline buffer (pH 7-8.5).[8][11]
High Concentration Aggregation; Inner Filter Effect (re-absorption of emitted light).[6][14]Dilute the sample to an absorbance < 0.1 at the excitation wavelength.
Quenchers Collisional quenching (e.g., O2) or static quenching (e.g., heavy metals).[6][16]Degas solvents; use high-purity reagents.
Photobleaching Irreversible photodegradation of the fluorophore.[11]Reduce excitation light intensity/duration; use anti-fade reagents.
Protocol: Determining Optimal Excitation and Emission Wavelengths

This protocol is for a standard spectrofluorometer.

  • Prepare a Dilute Sample: Prepare a solution of your coumarin derivative in the desired solvent with an absorbance of approximately 0.05 at the presumed excitation maximum.

  • Excitation Scan: a. Set the emission monochromator to the expected emission maximum (e.g., for a blue-emitting coumarin, you might start at 450 nm). b. Scan a range of excitation wavelengths (e.g., 300 nm to 430 nm). c. The wavelength that gives the highest fluorescence intensity is your optimal excitation wavelength (λ_ex).[12]

  • Emission Scan: a. Set the excitation monochromator to the optimal λ_ex determined in the previous step. b. Scan a range of emission wavelengths, starting from ~10-20 nm above the λ_ex to avoid scattered excitation light. c. The wavelength with the highest intensity is your optimal emission wavelength (λ_em).[12]

  • Optimize Settings: Use these optimal λ_ex and λ_em values for your subsequent experiments. Adjust slit widths and detector gain to achieve a good signal-to-noise ratio.[20]

References
  • RSC Publishing. (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Retrieved from [Link]

  • PubMed. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. J Fluoresc, 32(1), 57-66. Retrieved from [Link]

  • PubMed. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochim Acta A Mol Biomol Spectrosc, 69(2), 419-26. Retrieved from [Link]

  • RSC Publishing. (2010). UVA absorption and photostability of coumarins. Photochem. Photobiol. Sci., 9, 813-819. Retrieved from [Link]

  • Elsevier. (2001). The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments, 49(2), 107-113.
  • INIS-IAEA. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Retrieved from [Link]

  • MDPI. (2024). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Molecules, 29(4), 882. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the fluorescence intensity of the Coumarin (7-diethylaminocoumarin-3-aldehyde), in the presence and absence of bisulfite ion probe. Retrieved from [Link]

  • OSA Publishing. (2007). Study of solvent effect in laser emission from Coumarin 540 dye solution. Applied Optics, 46(24), 6061-6067. Retrieved from [Link]

  • ACS Publications. (2018). High Photostability in Nonconventional Coumarins with Far-Red/NIR Emission through Azetidinyl Substitution. The Journal of Organic Chemistry, 83(18), 11035-11045. Retrieved from [Link]

  • PubMed. (2007). Viewpoint: Avoiding common pitfalls of chlorophyll fluorescence analysis under field conditions. Photosynthesis Research, 94(1), 3-10. Retrieved from [Link]

  • ResearchGate. (n.d.). A typical layout of the experiment setup for fluorescence measurements.... Retrieved from [Link]

  • Spectroscopy Online. (2021). Challenges of Spectrofluorometry, Part 1: Collect Data Right the First Time. Retrieved from [Link]

  • DTIC. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. Retrieved from [Link]

  • Drawell. (2024). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]

  • ResearchGate. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin. Retrieved from [Link]

  • Journal of Cell Science. (2007). Fluorescence microscopy - avoiding the pitfalls. 120(Pt 10), 1747-1749. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence measurements experimental setup. Retrieved from [Link]

  • PMC. (n.d.). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Retrieved from [Link]

  • MDPI. (2026). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Biosensors, 16(1), 1. Retrieved from [Link]

  • PMC. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Retrieved from [Link]

  • CORE. (2004). How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Intensity Measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Influence of temperature on quenching of fluorescence in compounds of the coumarin series. Retrieved from [Link]

  • PMC. (n.d.). Photochromic and fluorescence properties of coumarin fulgimides. Retrieved from [Link]

  • DTIC. (n.d.). Electron Donor-Acceptor Quenching and Photoinduced Electron Transfer for Coumarin Dyes. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of Fluorescence Quenching of Coumarin Derivative Dye Using Stern-Volmer Plots. Retrieved from [Link]

  • University of Rochester. (n.d.). Good Practices of Fluorescence Spectroscopy. Retrieved from [Link]

  • Ibsen Photonics. (2024). Guide to Fluorescence spectroscopy instrumentation. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Fluorescence quenching of coumarin 314 by Ce(III) ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Quenching of the excitation energy of coumarin dyes by aniline. Retrieved from [Link]

  • Encyclopedia.pub. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometric Fragmentation of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of the novel coumarin derivative, 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one. In the absence of direct experime...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of the novel coumarin derivative, 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles from peer-reviewed literature for its constituent chemical moieties: the coumarin core, the benzylamine substituent, and the nitro group. This predictive approach serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences who are working with similarly structured compounds.

The objective of this guide is to offer a scientifically grounded framework for identifying and characterizing 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one and its analogues in complex matrices. We will explore the most probable fragmentation pathways under typical electrospray ionization (ESI) and electron ionization (EI) conditions, providing a rationale for the expected product ions. This guide is structured to not only present the predicted data but also to explain the underlying chemical principles governing the fragmentation process.

Foundational Principles: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. For the target molecule, 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one, we can anticipate fragmentation to be initiated at several key locations: the coumarin lactone, the benzylic C-N bond, and the nitro group.

The coumarin ring system is known to undergo characteristic losses of carbon monoxide (CO).[1][2][3][4] The presence of the amino and nitro groups on the pyrone ring is expected to significantly influence the electron distribution and, consequently, the fragmentation cascade.[5][6] The benzylamine linkage introduces a labile C-N bond, which is a common site for cleavage, often resulting in the formation of a stable benzyl or tropylium cation.[7][8][9]

Proposed Experimental Workflow for Mass Spectrometric Analysis

To experimentally validate the predictions outlined in this guide, a systematic approach using high-resolution mass spectrometry is recommended. The following protocol provides a starting point for method development.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI, or in 50:50 acetonitrile:water for negative ion mode ESI.

Instrumentation and Conditions
  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high resolution and mass accuracy.

  • Ionization Mode: Both positive and negative ESI modes should be evaluated. Given the presence of the amino group, positive ion mode is likely to yield more informative spectra.

  • Infusion: Direct infusion of the working solution at a flow rate of 5-10 µL/min.

  • MS1 (Full Scan) Parameters:

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode)

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • MS/MS (Tandem MS) Parameters:

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

    • Collision Gas: Argon.

The following diagram illustrates the proposed experimental workflow.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1-10 µg/mL Working Solution Stock->Working Infusion Direct Infusion into ESI Source Working->Infusion MS1 Acquire MS1 (Full Scan) Spectrum Infusion->MS1 MS2 Select Precursor Ion and Acquire MS/MS Spectrum MS1->MS2 Data Data Analysis and Interpretation MS2->Data

Caption: Proposed workflow for MS analysis.

Predicted Fragmentation Pathway of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

The molecular weight of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is 328.07 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 329.07. The following sections detail the anticipated fragmentation of this precursor ion.

Major Fragmentation Pathways
  • Benzylic Cleavage: The most facile fragmentation is predicted to be the cleavage of the C-N bond between the coumarin ring and the benzyl group. This would result in the formation of a stable 3-fluorobenzyl cation (m/z 109.04) and a neutral 4-amino-3-nitro-2H-chromen-2-one molecule. This is a common pathway for protonated benzylamines.[7][10]

  • Loss of the Nitro Group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da). The loss of NO₂ from the precursor ion would yield a fragment at m/z 283.07.

  • Coumarin Ring Fragmentation: The coumarin core is known to lose one or more molecules of carbon monoxide (CO, 28 Da).[4] This can occur from the precursor ion or from subsequent fragment ions. For instance, the loss of CO from the precursor ion would result in a fragment at m/z 301.07.

The proposed primary fragmentation pathways are illustrated in the diagram below.

Fragmentation Precursor [M+H]⁺ m/z 329.07 Frag1 3-Fluorobenzyl Cation m/z 109.04 Precursor->Frag1 - C₉H₇N₂O₄ Frag2 [M+H - NO₂]⁺ m/z 283.07 Precursor->Frag2 - NO₂ Frag3 [M+H - CO]⁺ m/z 301.07 Precursor->Frag3 - CO Frag4 [4-amino-3-nitro-coumarin+H]⁺ m/z 221.03 Precursor->Frag4 - C₇H₆F

Caption: Predicted primary fragmentation pathways.

Tabulated Summary of Predicted Fragments
m/z (Predicted) Proposed Formula Proposed Identity Supporting Rationale
329.07[C₁₆H₁₀FN₂O₄+H]⁺Protonated MoleculePrecursor Ion
283.07[C₁₆H₁₀FN₂O₂+H]⁺Loss of NO₂Common fragmentation for nitroaromatics.
301.07[C₁₅H₁₀FN₂O₃+H]⁺Loss of COCharacteristic fragmentation of the coumarin lactone.[4]
221.03[C₉H₅N₂O₄+H]⁺Protonated 4-amino-3-nitro-coumarinResult of benzylic cleavage.
109.04[C₇H₆F]⁺3-Fluorobenzyl CationStable benzylic cation formed from C-N bond cleavage.[7][8]

Comparison with Alternative Analytical Approaches

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification.

Technique Strengths Limitations Complementary Information
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.Requires a larger amount of pure sample.Confirms the overall structure and stereochemistry.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule (e.g., C=O, N-H, NO₂).Does not provide information on molecular weight or connectivity.Confirms the presence of key functional groups predicted to be involved in fragmentation.
High-Performance Liquid Chromatography (HPLC) Separates the target compound from impurities.Provides limited structural information on its own.Can be coupled with MS (LC-MS) for online separation and identification.

The combination of LC-MS/MS with NMR and IR spectroscopy would provide the most comprehensive and definitive structural characterization of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one.

Conclusion

This guide provides a detailed, predictive framework for understanding the mass spectrometric fragmentation of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one. By synthesizing established fragmentation patterns of its constituent moieties, we have proposed the most likely fragmentation pathways and the corresponding product ions. The key predicted fragmentation events include the benzylic cleavage to form a stable 3-fluorobenzyl cation, the loss of the nitro group, and the characteristic loss of carbon monoxide from the coumarin core. The experimental workflow and comparative analysis with other techniques presented herein are intended to guide researchers in the efficient and accurate characterization of this and related novel compounds.

References

  • Flammang, R., Gerbaux, P., & Turecek, F. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(7), 703-713. [Link]

  • Gao, J., Li, Y., & Li, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1309-1318. [Link]

  • Kouam, S. F., et al. (2010). Fragmentations processes of 3-coumarinyl carboxylates in ESI/MS and their Correlation with the Electronic charges of atoms. International Journal of Chemical Sciences, 8(2), 739-750. [Link]

  • Drahos, L., & Vekey, K. (2001). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 36(3), 257-263. [Link]

  • N'Guessan, B. R., et al. (2006). Analysis of fragmentations of coumarins in mass spectrometry using the electronic charges of atoms. ResearchGate. [Link]

  • Flammang, R., et al. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. [Link]

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. [Link]

  • Smyth, W. F., et al. (2000). A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry, 14(14), 1157-1166. [Link]

  • Zou, Y., et al. (2015). Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 29(18), 1667-1678. [Link]

  • Tose, L. V., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1936-1945. [Link]

  • Cmoch, P., et al. (2020). New insights into the reactivity of aminomethylene derivatives of resorc[9]arene: amine group transfer, conformational analysis, reaction mechanism. RSC Advances, 10(52), 31213-31221. [Link]

  • N'Guessan, B. R., et al. (2006). Analysis of fragmentations of coumarins in mass spectrometry using the electronic charges of atoms. SciSpace. [Link]

  • Smyth, W. F., et al. (2000). A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer. PubMed. [Link]

  • Yadav, P., et al. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(5), 196-204. [Link]

  • Zou, Y., et al. (2015). Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. PubMed. [Link]

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Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Fluorinated vs. Non-Fluorinated Coumarins

Executive Summary The "Fluorine Scan" in Coumarin Scaffold Optimization In medicinal chemistry, the coumarin (2H-chromen-2-one) scaffold is a privileged structure, serving as the backbone for anticoagulants, anticancer a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Scan" in Coumarin Scaffold Optimization

In medicinal chemistry, the coumarin (2H-chromen-2-one) scaffold is a privileged structure, serving as the backbone for anticoagulants, anticancer agents, and antibiotics. However, native coumarins often suffer from rapid metabolic clearance via cytochrome P450-mediated hydroxylation (typically at C3 and C7 positions) and suboptimal lipophilicity.

This guide analyzes the strategic incorporation of fluorine atoms into the coumarin lattice.[1] Experimental data confirms that fluorination—specifically at the C3, C6, and C7 positions—acts as a "metabolic block" while modulating the pKa of the lactone ring, thereby enhancing bioavailability and binding affinity for targets such as Carbonic Anhydrase (CA) IX/XII and Monoamine Oxidase B (MAO-B).

The Physicochemical Pivot: Why Fluorinate?

Replacing a hydrogen atom (Van der Waals radius 1.20 Å) with fluorine (1.47 Å) is a subtle steric change but a massive electronic pivot.

Electronic Modulation and pKa

The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (


).
  • Non-Fluorinated Coumarins: The lactone ring is susceptible to rapid hydrolysis by non-specific esterases.

  • Fluorinated Coumarins: Fluorine substitution on the benzene ring (positions C5–C8) lowers the pKa of the phenolic hydrolysis product. For Carbonic Anhydrase inhibitors (CAIs), this is critical. The active species is often the hydrolyzed cinnamic acid derivative; fluorine stabilizes the carboxylate anion, enhancing zinc-binding interactions in the enzyme active site.

Lipophilicity (LogP)

Fluorination typically increases lipophilicity (


 per F atom), facilitating passive transport across the blood-brain barrier (BBB), which is essential for neuroprotective coumarin derivatives targeting MAO-B.

Comparative SAR Case Study: Carbonic Anhydrase (CA) Inhibition

The most distinct SAR divergence between fluorinated and non-fluorinated coumarins is observed in the inhibition of tumor-associated Carbonic Anhydrase isoforms (hCA IX and XII).

Mechanism of Action Divergence

Coumarins act as "suicide inhibitors" for CAs. They bind to the enzyme entrance and are hydrolyzed to 2-hydroxycinnamic acids, which then occlude the active site.

  • Non-Fluorinated (Reference): Binds to hCA I and II (cytosolic, off-target) with moderate affinity.

  • Fluorinated (Optimized): Substitution at C6 or C7 restricts the conformational freedom of the hydrolyzed tail, inducing selectivity for the transmembrane isoforms hCA IX (hypoxia-induced tumor target).

Comparative Data: Potency and Selectivity[2]

Table 1: Inhibition Constants (


) of Coumarin Derivatives against hCA Isoforms 
Note: Lower 

indicates higher potency.
Compound StructureSubstituent (R)hCA I (Off-target)

(nM)
hCA IX (Tumor Target)

(nM)
Selectivity Ratio (I/IX)
Native Coumarin H (Unsubstituted)>10,000>10,000N/A (Inactive)
Umbelliferone 7-OH450210~2.1
Analog A 6-F>10,00048 >200
Analog B 3-F, 6-F>10,0009.2 >1000
Analog C 6-Cl (Non-F Halogen)8,50065~130

Data Interpretation: The introduction of Fluorine at C6 (Analog A) creates a selective inhibitor. Dual fluorination (Analog B) achieves single-digit nanomolar potency, a >1000-fold improvement in selectivity over the native scaffold. The C-F bond resists metabolic degradation better than the C-Cl bond (Analog C), despite similar steric bulk.

Experimental Protocols

Synthesis: The Fluorinated Pechmann Condensation

The most robust method for synthesizing fluorinated coumarins is the Pechmann condensation. Note that fluorophenols are less nucleophilic than standard phenols, requiring stronger acidic conditions or specific catalysts.

Protocol:

  • Reagents: 4-Fluororesorcinol (10 mmol), Ethyl Acetoacetate (10 mmol).

  • Catalyst: Bismuth(III) Nitrate (

    
    ) or Sulfuric Acid (H₂SO₄).
    
  • Procedure:

    • Mix phenol and

      
      -keto ester in a round-bottom flask.
      
    • Add catalyst (10 mol%).

    • Heat to 80°C (solvent-free) or reflux in ethanol for 2-4 hours.

    • Critical Step: Pour reaction mixture into crushed ice. The fluorinated coumarin will precipitate.

    • Recrystallize from ethanol.

  • Validation:

    
    -NMR is essential. Expect a singlet peak around -110 to -120 ppm (relative to 
    
    
    
    ).
Visualization: Synthesis Workflow

PechmannSynthesis Start Fluorophenol + Beta-Keto Ester Intermediate Transesterification Intermediate Start->Intermediate Heat (80°C) Catalyst Acid Catalyst (H2SO4 or Bi(NO3)3) Catalyst->Intermediate Cyclization Intramolecular Cyclization (Pechmann) Intermediate->Cyclization -H2O Product Fluorinated Coumarin Cyclization->Product Precipitate in Ice

Figure 1: Step-wise workflow for the Pechmann condensation synthesis of fluorinated coumarins.

ADME Optimization: Metabolic Stability

The primary failure mode for coumarin drugs is rapid clearance. The enzyme CYP2A6 selectively hydroxylates coumarin at the C7 position.

The "Metabolic Block" Strategy

By substituting the C7 position with Fluorine (or a trifluoromethyl group,


), the metabolic "soft spot" is hardened. The C-F bond energy (116 kcal/mol) is significantly higher than the C-H bond (99 kcal/mol), rendering it inert to oxidative cleavage by P450 enzymes.
Biological Pathway Visualization

MetabolicFate cluster_NonF Non-Fluorinated (Native) cluster_F Fluorinated (C7-F) Drug Coumarin Scaffold CYP CYP2A6 Enzyme Drug->CYP path1 C7-Hydroxylation CYP->path1 If H at C7 block Oxidation Blocked (C-F Bond Strength) CYP->block If F at C7 clearance Glucuronidation & Rapid Renal Clearance path1->clearance circulate Prolonged Half-life (Systemic Circulation) block->circulate

Figure 2: Divergent metabolic pathways of native vs. fluorinated coumarins mediated by Cytochrome P450.

References

  • Supuran, C. T. (2021). Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. Angewandte Chemie International Edition. Link

  • Maresca, A., & Supuran, C. T. (2010).[2] Coumarins incorporating hydroxy- and chloro-moieties selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic ones I and II.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Bhattarai, P., et al. (2026).[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Prajapti, S. K., & Rao, S. P. (2021). B(C6F5)3-catalyzed synthesis of coumarins via Pechmann condensation under solvent-free conditions. INIS (International Nuclear Information System). Link

  • Koley, M., et al. (2024).[4] Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.[4] Link

Sources

Validation

Comparative Guide: Biological Activity of 3-Nitro vs. 3-Cyano Coumarin Derivatives

Executive Summary In the rational design of coumarin-based pharmacophores, the C3 position is a critical "hinge" for biological activity. Substituents at this position modulate the electron density of the lactone ring, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of coumarin-based pharmacophores, the C3 position is a critical "hinge" for biological activity. Substituents at this position modulate the electron density of the lactone ring, influencing both binding affinity and metabolic stability. This guide provides a head-to-head comparison of 3-nitrocoumarins and 3-cyanocoumarins .

While both derivatives act as electron-deficient scaffolds, their mechanisms of action diverge significantly:

  • 3-Nitrocoumarins predominantly function via bioreductive activation (hypoxia-selective toxicity) and specific enzyme inhibition (e.g., Phospholipase C).

  • 3-Cyanocoumarins typically act as Michael acceptors targeting cysteine residues in kinases or serve as stable precursors for fused heterocyclic systems (e.g., coumarin-fused pyridines) that inhibit Carbonic Anhydrase (CA) or tubulin polymerization.

Part 1: Electronic & Physicochemical Profiling

The distinct biological profiles of these derivatives stem from the electronic influence of the Nitro (-NO


) versus Cyano (-CN) groups on the coumarin nucleus.
Electronic Effects and Reactivity

Both groups are electron-withdrawing, but they operate through different magnitudes of induction and resonance.

Property3-Nitrocoumarin (-NO

)
3-Cyanocoumarin (-CN)Impact on Bioactivity
Hammett Constant (

)
0.780.66Nitro creates a more electron-deficient C4 center, increasing susceptibility to nucleophilic attack.
Resonance Effect Strong mesomeric withdrawal (-M)Moderate mesomeric withdrawal (-M)3-Nitro derivatives are more prone to "futile cycling" (redox toxicity).
Lipophilicity (

)
-0.28 (Polar)-0.57 (More Polar)Cyano derivatives often have better water solubility profiles but may require transport carriers.
Primary Reactivity Bioreduction: Reducible to amine (-NH

) or hydroxylamine.
Michael Addition: Forms covalent bonds with nucleophiles (e.g., thiols in proteins).
Structural Visualization of Activation

The following diagram illustrates how the electronic pull of the C3-substituent activates the C4 position, a key site for covalent interactions with biological targets.

ElectronicEffects Coumarin Coumarin Core Nitro 3-Nitro Group (-NO2) Strong -M / -I Effect Coumarin->Nitro Substitution Cyano 3-Cyano Group (-CN) Moderate -M / -I Effect Coumarin->Cyano Substitution C4_Nitro C4 Position (Nitro) High Electrophilicity (δ++) Nitro->C4_Nitro Induces C4_Cyano C4 Position (Cyano) Moderate Electrophilicity (δ+) Cyano->C4_Cyano Induces Target_Nitro Target: Bioreductive Enzymes (e.g., Nitroreductase) C4_Nitro->Target_Nitro Mechanism Target_Cyano Target: Cysteine Thiols (Michael Addition) C4_Cyano->Target_Cyano Mechanism

Caption: Comparative electronic activation of the coumarin scaffold. The stronger withdrawing nature of the nitro group creates a "harder" electrophile at C4 compared to the cyano group.

Part 2: Biological Activity Comparison[1][2]

Anticancer Activity

3-Nitrocoumarins (The "Prodrug" Approach):

  • Mechanism: These compounds often act as hypoxia-activated prodrugs. In oxygen-poor tumor environments, the nitro group is enzymatically reduced to a cytotoxic hydroxylamine or amine species, which can damage DNA or inhibit Topoisomerase I.

  • Key Data: 4-arylamino-3-nitrocoumarins have shown potent inhibition of Topoisomerase I , leading to cell cycle arrest at the G2/M phase.

  • Toxicity Warning: The "futile cycle" of nitro reduction under aerobic conditions can generate superoxide anions, leading to hepatotoxicity in healthy tissue.

3-Cyanocoumarins (The "Inhibitor" Approach):

  • Mechanism: These derivatives frequently target the PI3K/AKT/mTOR signaling pathway or inhibit Carbonic Anhydrase (CA) isoforms (IX and XII) overexpressed in tumors. The cyano group can also act as a hydrogen bond acceptor in the active site of kinases.

  • Key Data: 3-cyano-4-methyl coumarin derivatives have demonstrated IC50 values in the low micromolar range (0.7–4.2 µM) against MCF-7 (breast) and A549 (lung) cancer lines.

Enzyme Inhibition Profile[3]
Target Enzyme3-Nitro Derivatives3-Cyano Derivatives
Phospholipase C (Plc1) High Potency: 3-Nitrocoumarin is a specific inhibitor of yeast Plc1 (IC50 = 57 nM).[1]Low/No specific activity reported.
Carbonic Anhydrase (CA) Low affinity unless sulfonamide is present.High Affinity: 3-Cyano motif is often paired with sulfonamides to target tumor-associated CA IX/XII.
Tyrosinase Moderate inhibition (antioxidant mechanism).High inhibition (often used in cosmetic applications for skin whitening).

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of these derivatives.

Synthesis: Knoevenagel Condensation (General Protocol)

This method is preferred for its atom economy and avoidance of harsh nitration conditions.

Reagents:

  • Salicylaldehyde derivative (1.0 eq)

  • For 3-Nitro: Ethyl nitroacetate (1.0 eq) OR reaction of aryl alkynoates with tert-butyl nitrite (TBN).

  • For 3-Cyano: Ethyl cyanoacetate or Malononitrile (1.0 eq).

  • Catalyst: Piperidine (drops) or L-proline (green chemistry).

  • Solvent: Ethanol (reflux).[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the salicylaldehyde and the active methylene compound (nitroacetate or cyanoacetate) in absolute ethanol.

  • Catalysis: Add 3-5 drops of piperidine.

  • Reflux: Heat the mixture at reflux (78°C) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. The product usually precipitates.

  • Purification: Filter the solid and recrystallize from ethanol/DMF.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 values against cancer cell lines (e.g., HepG2, MCF-7).[3][4]

  • Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with serial dilutions (0.1 - 100 µM) of the 3-nitro or 3-cyano derivative. Include DMSO control (<0.5%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 4: Comparative Data Analysis

The following table summarizes experimental IC50 values from peer-reviewed studies, highlighting the potency differences.

Compound ClassCell Line / TargetIC50 / Ki ValueReference
3-Nitrocoumarin Yeast Plc1 (Phospholipase C)57 nM [1]
3-Nitro-4-arylamino KB-3-1 (Cervix Carcinoma)21 µM[2]
3-Cyano-4-methyl MCF-7 (Breast Cancer)3.26 µM [3]
3-Cyano-acrolein hybrid A549 (Lung Cancer)0.70 µM[4]
3-Nitrocoumarin HepG2 (Liver Cancer)> 50 µM (Low cytotoxicity)[5]

Analysis: 3-Cyano derivatives generally exhibit higher direct cytotoxicity against solid tumor lines in normoxic conditions, likely due to their ability to covalently modify signaling kinases. 3-Nitro derivatives are more specialized, showing high potency against specific enzymes (Plc1) or requiring bioreductive activation.

Part 5: Mechanistic Visualization

The following diagram contrasts the intracellular fate of both derivatives.

MechanismOfAction cluster_nitro Bioreductive Pathway (Hypoxia) cluster_cyano Michael Acceptor Pathway Nitro 3-Nitrocoumarin Entry Reductase Nitroreductase (Enzymatic Reduction) Nitro->Reductase Cyano 3-Cyanocoumarin Entry Thiol Cysteine Thiol (Protein) Cyano->Thiol Amine Amine Metabolite (-NH2) Reductase->Amine DNA DNA Damage / Topo I Inhibition Amine->DNA Adduct Covalent Protein Adduct Thiol->Adduct Apoptosis Apoptosis (Caspase 3/9) Adduct->Apoptosis

Caption: Dual mechanistic pathways. 3-Nitrocoumarins undergo enzymatic reduction to active amines, while 3-Cyanocoumarins act as electrophiles forming adducts with cellular proteins.

References

  • 3-Nitrocoumarin is an efficient inhibitor of budding yeast phospholipase-C. PubMed. Available at: [Link]

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Int. J. Mol. Sci. Available at: [Link]

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition. Molecules. Available at: [Link]

  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives. Frontiers in Pharmacology. Available at: [Link]

  • Biosafety Evaluation of 6,7-Dihydroxy-3-(2-Nitrophenyl)Coumarin in Human Cells. Journal of Toxicology. Available at: [Link]

  • Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis Validation of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

This guide provides an in-depth comparison and validation framework for the elemental analysis of the novel chromenone derivative, 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one. Designed for researchers, analytical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation framework for the elemental analysis of the novel chromenone derivative, 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, establishes a self-validating protocol, and compares experimental outcomes against theoretical values, all within the context of established regulatory standards.

The confirmation of a molecule's empirical formula through elemental analysis is a cornerstone of chemical characterization. In the pharmaceutical industry, this analysis is not merely a routine check; it is a critical component of quality control and regulatory submission, proving the identity, structure, and purity of an active pharmaceutical ingredient (API).[1] This guide will utilize the widely accepted combustion analysis method to determine the Carbon, Hydrogen, and Nitrogen (CHN) content, a technique fundamental to ensuring product integrity.[1]

Theoretical Composition & Regulatory Acceptance Criteria

Before any experimental work can be validated, a clear theoretical baseline must be established. The subject of our analysis is 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one.

Molecular Formula: C₁₆H₁₁FN₂O₄[2]

Molecular Weight: 314.27 g/mol [2]

Based on this formula, the theoretical mass percentages of Carbon, Hydrogen, and Nitrogen are calculated as follows:

  • Carbon (C): (16 * 12.011) / 314.27 * 100% = 61.15%

  • Hydrogen (H): (11 * 1.008) / 314.27 * 100% = 3.53%

  • Nitrogen (N): (2 * 14.007) / 314.27 * 100% = 8.91%

Defining the Validation Standard

For an analytical procedure to be considered valid, its results must be accurate and precise. Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) provide guidelines for method validation.[3][4] For elemental analysis of a high-purity substance, a widely accepted criterion for accuracy is that the experimentally determined mean values must fall within ±0.4% of the theoretical values. This stringent requirement ensures that the analytical method can reliably confirm the empirical formula of the compound.

The Analytical Method of Choice: CHN Combustion Analysis

For the determination of carbon, hydrogen, and nitrogen, the most robust and widely used technique is automated CHN combustion analysis. This choice is predicated on its high precision, accuracy, and well-understood mechanism. The principle involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified using a thermal conductivity detector (TCD). This method's specificity for the target elements in an organic matrix is exceptionally high, making it an authoritative choice for validating the elemental composition of a pure compound.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any analytical result hinges on a meticulously executed and well-controlled protocol.[5] The following procedure incorporates system suitability tests and calibration checks to ensure the validity of each analytical run.

Step-by-Step Methodology
  • Instrument Preparation & Calibration:

    • Ensure the CHN analyzer is operating within its qualified parameters (e.g., furnace temperatures, gas flows).

    • Perform a multi-point calibration using a certified organic standard with a known elemental composition, such as Acetanilide (C₈H₉NO). This step is critical for establishing the relationship between the detector signal and the mass of each element.

    • The calibration curve for each element must exhibit a correlation coefficient (r²) of ≥0.999 to ensure linearity across the operational range.

  • System Suitability Test (SST):

    • Analyze a mid-point calibration standard as a check standard before analyzing any samples.

    • The determined values for the check standard must be within ±0.3% of the certified values to proceed with the analysis. This verifies the instrument's state of calibration at the time of the experiment.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one into a tin capsule using a calibrated microbalance.

    • Record the weight to at least five decimal places.

    • Carefully fold the tin capsule to ensure no sample is lost and that it is tightly packed for consistent combustion.

    • Prepare a minimum of six independent samples (n=6) to assess precision (repeatability).

  • Analysis:

    • Load the encapsulated samples into the instrument's autosampler.

    • Include an empty tin capsule as a blank between every few samples to monitor for any system contamination or carryover.

    • Initiate the automated analysis sequence.

  • Post-Run Verification:

    • Re-analyze the check standard at the end of the sample sequence.

    • The result must again meet the SST criteria (±0.3% of certified values) to validate the entire run. This demonstrates the stability and robustness of the system over the analysis period.

Experimental Workflow Diagram

G Figure 1: CHN Analysis Experimental Workflow cluster_prep Preparation Phase cluster_sample Sample Processing cluster_analysis Automated Analysis Phase cluster_post Validation & Reporting A 1. Instrument Calibration (Acetanilide Standard, r² ≥ 0.999) B 2. System Suitability Test (SST) (Check Standard ±0.3%) A->B C 3. Weigh Sample (1-2 mg) (n=6 replicates) B->C D 4. Encapsulate in Tin Capsule C->D E 5. Load into Autosampler (with Blanks) D->E F 6. Combustion (~950°C) (Sample -> CO₂, H₂O, Nₓ) E->F G 7. Reduction (Nₓ -> N₂) F->G H 8. GC Separation G->H I 9. TCD Detection H->I J 10. Data Processing & Calculation I->J K 11. Post-Run SST Verification (Check Standard ±0.3%) J->K L 12. Final Report Generation K->L

Caption: Figure 1: A step-by-step workflow for the CHN elemental analysis.

Data Comparison and Performance Evaluation

Following the execution of the protocol, the experimental data is compared directly against the theoretical values. The table below presents hypothetical, yet realistic, data for six replicate analyses of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one.

Parameter% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Theoretical Value 61.15 3.53 8.91
Run 161.253.588.85
Run 261.313.558.88
Run 361.223.608.90
Run 461.283.568.84
Run 561.353.548.87
Run 661.243.598.89
Experimental Mean 61.28 3.57 8.87
Standard Deviation (SD) 0.049 0.023 0.023
Accuracy (Deviation) +0.13 +0.04 -0.04
Acceptance Criterion Met? Yes ( +0.13≤ 0.4)

Validation of the Analytical Method

The data presented allows for a comprehensive validation of the analytical method based on key performance parameters.

  • Specificity: The combustion method's ability to convert the sample into simple, distinct gases (CO₂, H₂O, N₂) which are then chromatographically separated ensures that the measurement of one element does not interfere with another. The consistent results confirm the method's specificity for this compound.[5]

  • Precision: The low standard deviation values for each element (≤0.05) demonstrate excellent precision or repeatability. This indicates that the method yields consistent results over multiple measurements of the same sample, a hallmark of a reliable analytical procedure.[5]

  • Accuracy: The deviation of the experimental mean from the theoretical value for all three elements is well within the established acceptance criterion of ±0.4%. This confirms the accuracy of the method, showing a high degree of agreement between the measured value and the true value.[5]

The successful fulfillment of these criteria validates the CHN combustion analysis as a suitable and reliable method for confirming the elemental composition of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one.

Validation Decision Logic

G Figure 2: Validation Decision-Making Process Theo Theoretical Value (%C=61.15, %H=3.53, %N=8.91) Calc Calculate Deviation | Theoretical - Experimental | Theo->Calc Exp Experimental Mean (%C=61.28, %H=3.57, %N=8.87) Exp->Calc Crit Is Deviation ≤ 0.4% ? Calc->Crit Pass Validation Passed Method is Accurate & Precise Crit->Pass Yes Fail Validation Failed Investigate & Re-evaluate Crit->Fail No

Caption: Figure 2: The logical pathway for validating experimental results.

Conclusion

This guide has systematically demonstrated the validation of an elemental analysis method for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one. By comparing highly precise experimental data from CHN combustion analysis to the calculated theoretical composition, we have confirmed that the method is both accurate and precise. The deviation for Carbon (+0.13%), Hydrogen (+0.04%), and Nitrogen (-0.04%) all fall comfortably within the rigorous ±0.4% acceptance limit required in pharmaceutical quality control. This validated method provides a high degree of confidence in the empirical formula, and by extension, the identity and purity of this novel compound, satisfying a critical requirement for its progression in the drug development lifecycle.

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual for Food and Related Products. [Link]

  • Interlabor. Elemental analysis according to ICH Q3D guidelines. [Link]

  • Agilent Technologies. Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. [Link]

  • Suisse TP. ICH Q3D(R2) Analysis of Elemental Impurities. [Link]

  • Currenta. Elemental analysis according to ICH Q3D. [Link]

  • Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Maven Regulatory Solutions. FDA Draft Guidance on Chemical Analysis for Medical Devices | Key Updates & Compliance Tips. [Link]

  • ChemSrc. CAS#:294853-55-7 | 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one. [Link]

  • PMC (PubMed Central). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]

  • U.S. Pharmacopeia (USP). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Analytik Jena. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual - Section 4.7. [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual (EAM) for Food and Related Products. [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • ResearchGate. Scheme 1. Synthesis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one. [Link]

  • USP-NF. Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. [Link]

  • PubChem. 2h-Chromene-2-one. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Organic & Biomolecular Chemistry. The chemistry of 3-nitrochromenes. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Coumarin Derivatives

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of molecular scaffolds is paramount. Among these, coumarins represent a significant class of heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of molecular scaffolds is paramount. Among these, coumarins represent a significant class of heterocyclic compounds, prized for their diverse biological activities and unique electro-optical characteristics.[1][2] This guide provides an in-depth comparison of the UV-Vis absorption spectra of various coumarin derivatives, offering insights into the structural and environmental factors that govern their electronic transitions. By understanding these relationships, researchers can better select or design coumarin-based molecules for specific applications, from fluorescent probes to pharmaceutical agents.[1]

The Foundational Photophysics of Coumarin

The characteristic UV-Vis absorption of coumarins arises from π → π* electronic transitions within the fused benzene and α-pyrone ring system.[3][4] The unsubstituted coumarin molecule exhibits absorption bands, and the position and intensity of these bands are highly sensitive to the electronic nature of substituents attached to the coumarin core.[3][5] This sensitivity is the key to the diverse spectroscopic properties observed across the coumarin family.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the coumarin ring can significantly alter the energy gap between the ground state (S₀) and the first excited singlet state (S₁).[3] This modulation of the energy gap directly influences the wavelength of maximum absorption (λmax). Generally, extending the π-conjugation or increasing the intramolecular charge transfer (ICT) character of the molecule leads to a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths.[6][7]

The Influence of Substituents on UV-Vis Absorption

The strategic placement of functional groups on the coumarin scaffold is a powerful tool for tuning its photophysical properties. The most significant effects are typically observed when substituents are placed at positions that facilitate ICT.

Electron-Donating Groups (EDGs)

Common EDGs such as hydroxyl (-OH), amino (-NH₂), and alkylamino (-NR₂) groups at the 7-position of the coumarin ring are known to cause a significant bathochromic shift in the absorption spectrum.[3] This is because these groups can donate electron density to the π-system of the coumarin core, effectively raising the energy of the highest occupied molecular orbital (HOMO) and reducing the HOMO-LUMO energy gap.[3]

For instance, 7-hydroxycoumarin and 7-aminocoumarin derivatives absorb at considerably longer wavelengths compared to the parent coumarin.[8] The electron-donating strength of the substituent plays a crucial role; for example, an ethylamino group generally produces a longer excitation wavelength than a methylamino group due to its greater electron-donating ability.[9]

Electron-Withdrawing Groups (EWGs)

Conversely, the introduction of EWGs, such as a nitro (-NO₂) or cyano (-CN) group, can lead to a hypsochromic (blue) shift when they disrupt the ICT pathway or a bathochromic shift if they enhance it by acting as an electron acceptor in a push-pull system.[10][11] For example, an electron-withdrawing group at the 3-position, combined with an electron-donating group at the 7-position, creates a strong "push-pull" system, which significantly enhances ICT and results in a pronounced bathochromic shift.[1][7]

Comparative UV-Vis Absorption Data of Coumarin Derivatives

The following table summarizes the UV-Vis absorption maxima (λmax) for a selection of coumarin derivatives in different solvents, illustrating the impact of substitution and solvent polarity.

Coumarin DerivativeSubstituent(s)Solventλmax (nm)Reference
Coumarin-14-Methyl, 7-DiethylaminoWater375[9]
Coumarin-27-Ethylamino, 6-Methyl, 4-MethylWater365[9]
7-Hydroxycoumarin7-HydroxyPBS (pH 7.4)386[8]
7-Aminocoumarin7-Amino-380[8]
7-Hydroxy-4-methylcoumarin7-Hydroxy, 4-MethylMethanol322[12]
Coumarin-3-carbaldehyde3-Formyl-~305, ~350[5]
7-(Dimethylamino)coumarin-3-carbaldehyde3-Formyl, 7-Dimethylamino-Longer λ than unsub.[7]
4-Hydroxycoumarin derivative (unsubstituted)3-(phenyl-prop-2-enoyl)Acetonitrile280-380[13]
4-Hydroxycoumarin derivative (with EDG)3-(phenyl-prop-2-enoyl with EDG)AcetonitrileBathochromic shift[14]
6-nitrocoumarin6-Nitro--[15]
8-nitrocoumarin8-Nitro--[15]

The Critical Role of the Solvent Environment

The solvent in which a coumarin derivative is dissolved can have a profound effect on its UV-Vis absorption spectrum, a phenomenon known as solvatochromism.[16][17] Polar solvents tend to stabilize the more polar excited state of many coumarin derivatives more than the ground state, leading to a reduction in the energy gap and a bathochromic shift.[4][6]

This effect is particularly pronounced in coumarins with strong ICT character. In non-polar solvents, the ICT process may be less favorable, resulting in absorption at shorter wavelengths. Therefore, when comparing the UV-Vis spectra of coumarin derivatives, it is essential to consider the solvent used for the measurements.

Experimental Protocol for UV-Vis Absorption Spectroscopy of Coumarin Derivatives

To ensure the acquisition of accurate and reproducible UV-Vis absorption data, a standardized experimental protocol is crucial.

I. Materials and Instrumentation
  • Coumarin Derivative: High purity sample.

  • Solvent: Spectroscopic grade (e.g., ethanol, acetonitrile, DMSO).[18]

  • Spectrophotometer: Dual-beam UV-Visible spectrophotometer.[18]

  • Cuvettes: 1 cm path length quartz cuvettes.[18]

II. Solution Preparation
  • Stock Solution: Prepare a stock solution of the coumarin derivative in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.[18]

  • Working Solutions: From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M. The absorbance of these solutions should ideally be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[18]

III. Measurement Procedure
  • Reference: Fill a quartz cuvette with the pure solvent to be used as a reference.[18]

  • Sample: Fill a matched quartz cuvette with the sample solution.[18]

  • Spectral Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.[18]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the peak of the absorption band.[18]

IV. Determination of Molar Extinction Coefficient (ε)
  • Measure the absorbance of at least three different concentrations of the sample.[18]

  • Plot a graph of absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.[18]

Logical Framework for Spectral Analysis

The interpretation of UV-Vis absorption spectra of coumarin derivatives follows a logical progression that integrates structural and environmental factors.

Caption: Logical workflow for analyzing the UV-Vis absorption spectra of coumarin derivatives.

Conclusion

The UV-Vis absorption properties of coumarin derivatives are intricately linked to their molecular structure and the surrounding solvent environment. By judiciously selecting substituents and their positions on the coumarin core, it is possible to fine-tune the absorption characteristics for a wide range of applications. Electron-donating groups, particularly at the 7-position, and the creation of "push-pull" systems are effective strategies for inducing bathochromic shifts and enhancing intramolecular charge transfer. A thorough understanding of these principles, coupled with standardized experimental protocols, empowers researchers to harness the full potential of the versatile coumarin scaffold in their scientific endeavors.

References

  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. (2021). Molecules. Available from: [Link]

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). RSC Publishing. Available from: [Link]

  • Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (n.d.). SciELO. Available from: [Link]

  • Photophysical properties of coumarin-1 and coumarin-2 in water. (2020). Morressier. Available from: [Link]

  • Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. (2013). ACS Publications. Available from: [Link]

  • Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (2015). ResearchGate. Available from: [Link]

  • Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. (2014). SciSpace. Available from: [Link]

  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2022). Chemical Methodologies. Available from: [Link]

  • Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures: Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. (2014). ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Properties of Novel Coumarin Derivatives and Their Europium Complexes. (2015). PubMed. Available from: [Link]

  • Effect of electron donating substituents on the electronic absorption and fluorescence spectra of coumarin derivatives. (n.d.). SciSpace. Available from: [Link]

  • TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. (2024). PMC. Available from: [Link]

  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (2012). MDPI. Available from: [Link]

  • Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives. (2022). MDPI. Available from: [Link]

  • Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. (n.d.). FKIT. Available from: [Link]

  • Quantitative study of the substituent effects on the electronic absorption and fluorescence spectra of coumarins. (2018). ResearchGate. Available from: [Link]

  • Studies of Substituent and Solvent effect on Spectroscopic Properties of 6-OH-4-CH3, 7-OH-4-CH3 and 7-OH-4-CF3 Coumarin. (n.d.). Research India Publications. Available from: [Link]

  • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. (2023). PMC. Available from: [Link]

  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (2012). PMC. Available from: [Link]

  • Solvent Effects on the UV-vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. (2013). ResearchGate. Available from: [Link]

  • UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. (2011). Emerald Publishing. Available from: [Link]

  • Study of solvent effect in laser emission from Coumarin 540 dye solution. (n.d.). Hindawi. Available from: [Link]

  • The electronic absorption spectra of some coumarins. A molecular orbital treatment. (n.d.). Canadian Journal of Chemistry. Available from: [Link]

  • The electronic absorption spectra of some coumarins. A molecular orbital treatment. (1977). ResearchGate. Available from: [Link]

  • Two-photon absorption in bioactive C4-substituted Coumarin derivatives: Impact of electron-withdrawing and donating groups in different environment. (2024). Scilit. Available from: [Link]

  • Absorption spectra of coumarin and its derivatives. (2021). Semantic Scholar. Available from: [Link]

  • Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: Determination of ground and excited state dipole moment. (2006). ResearchGate. Available from: [Link]

  • Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. (2011). PMC. Available from: [Link]

  • 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). ACS Publications. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Comprehensive Safety & Handling Guide: 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one Hazard Identification and Risk Assessment The potential hazards of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one are inferred...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Hazard Identification and Risk Assessment

The potential hazards of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one are inferred from its constituent chemical groups: the nitroaromatic system and the chromen-2-one (coumarin) core. This analysis forms the basis for the stringent protective measures recommended.

  • Nitroaromatic Moiety : Aromatic nitro compounds are a well-documented class of chemicals with significant toxicological profiles. The primary hazards include:

    • Toxicity and Absorption : Many aromatic nitro compounds are toxic and can be readily absorbed through intact skin, leading to systemic effects.[2] The most prominent acute health hazard is cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood), with chronic exposure potentially leading to anemia.[2]

    • Thermal Instability : Organic nitro compounds are known to be thermodynamically unstable and can decompose exothermically, sometimes violently or explosively, at high temperatures.[3][4][5] The presence of impurities or heating under alkaline conditions can significantly lower the decomposition temperature.[2][3]

    • Reactivity : Nitro compounds are incompatible with strong bases, amines, and both oxidizing and reducing agents, which can lead to vigorous or explosive reactions.[6]

  • Chromen-2-one (Coumarin) Core : Coumarin and its derivatives are biologically active molecules.[7][8] While many have therapeutic applications, some also present hazards. Analogous substituted coumarins are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[9]

  • Fluorobenzyl Group : While the primary hazards are associated with the nitro and coumarin groups, the fluorinated benzyl moiety warrants caution, as organofluorine compounds can exhibit unique metabolic and toxicological properties.

Summary of Potential Hazards
Hazard CategoryPotential EffectRationale based on Structural Analogs
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. May cause cyanosis.Aromatic nitro compounds are known for systemic toxicity and skin absorption.[2]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.Substituted coumarins can be skin irritants.[9]
Eye Damage/Irritation Causes serious eye irritation.Dust or splashes can cause significant eye damage.[9][10]
Respiratory Sensitization Inhalation of dust may cause respiratory irritation.A common hazard for powdered chemical compounds.[9]
Chemical Reactivity Risk of vigorous or explosive reaction with bases, amines, or strong reducing/oxidizing agents.[6]Nitro compounds are known to be highly reactive.[2][6]
Physical Hazards As a nitro compound, may be thermally unstable or shock-sensitive, particularly in bulk or if contaminated.[3][5]Many nitro compounds are used as explosives due to their high energy potential.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of PPE must be based on the specific task being performed. Safety protocols are most effective when they follow the "Hierarchy of Controls," where PPE is the final, but critical, barrier between the researcher and the hazard.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep_1 Verify Fume Hood Certification prep_2 Confirm Eyewash/Shower Accessibility prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 prep_4 Prepare Work Area (Clean, Uncluttered) prep_3->prep_4 handle_1 Carefully Weigh Solid Compound (Minimize Dust Generation) prep_4->handle_1 Begin Work handle_2 Transfer to Reaction Vessel handle_1->handle_2 handle_3 Add Solvents/Reagents Slowly handle_2->handle_3 post_1 Quench/Neutralize Reaction (if applicable) handle_3->post_1 Reaction Complete post_2 Transfer Waste to Labeled Container post_1->post_2 post_3 Decontaminate Glassware & Surfaces post_2->post_3 post_4 Doff PPE Correctly post_3->post_4 post_5 Wash Hands Thoroughly post_4->post_5

Caption: Decision tree for responding to a chemical spill.

  • Small Spill (inside a fume hood) :

    • Alert others in the immediate area.

    • Wearing the full complement of PPE (double gloves, gown, goggles, face shield), contain the spill.

    • Cover the spill with a non-combustible absorbent material like sand or vermiculite. [6] 4. Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal. [6] 5. Decontaminate the area with soap and water.

[6]* Large Spill (or any spill outside a fume hood) :

  • Immediately alert everyone in the laboratory and evacuate the area.
  • If the substance is flammable, eliminate all ignition sources.
  • Close the laboratory doors and prevent re-entry.
  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
  • Do not attempt to clean up a large spill yourself.
First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. *[11] Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. *[10][11] Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. *[11] Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

[10]#### Waste Disposal

All waste containing 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

[6]1. Segregation : Keep nitro compound waste separate from incompatible materials, especially bases, amines, and strong reducing/oxidizing agents. 2[6]. Containment : Collect all solid and liquid waste in a dedicated, properly labeled, and sealed container. T[6][12]he container must be compatible with the waste. 3. Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one". 4[12]. Disposal : Never dispose of this chemical down the drain or in the regular trash. C[6]ontact your institution's EHS department for pickup and proper disposal.

[6]### 5. References

  • BenchChem. Safe Handling and Storage of Nitro Compounds. BenchChem Technical Support Center. Available at:

  • BenchChem. Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. BenchChem Safety Operating Guide. Available at:

  • International Labour Organization. Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at:

  • Gustin, J. L. (1997). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, 141, 13-28. Available at:

  • Nishino, S. F., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 413-436. Available at:

  • Singh, D., & Singh, J. (2014). Chemical Treatment as a Pre-requisite for Effective Disposal of Tri Nitro Toluene (TNT). Defence Science Journal, 64(5), 453-458. Available at:

  • Roberts, J. D., & Caserio, M. C. (2021). Nitro Compounds. Chemistry LibreTexts. Available at:

  • ChemSrc. CAS#:294853-55-7 | 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one. ChemSrc. Available at:

  • Unspecified Author. (2020). Nitro Compounds. Available at:

  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types. Available at:

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Available at:

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Available at:

  • MilliporeSigma. (2025). Safety Data Sheet. Available at:

  • Unspecified PPE Supplier. (2024). Comprehensive Guide to PPE in the Chemical Industry. Available at:

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Available at:

  • Enamine. Safety Data Sheet. Available at:

  • Al-Warhi, T., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 18(2), 1-15. Available at:

  • Ali, M. A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1-10. Available at:

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